Methyl fluorosulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
fluorosulfonyloxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNQZHITVCSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073180 | |
| Record name | Fluorosulfuric acid, methyl ester | |
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Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline] | |
| Record name | Methyl fluorosulfonate | |
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CAS No. |
421-20-5 | |
| Record name | Sulfuryl fluoride, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl fluorosulfonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorosulfuric acid, methyl ester | |
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| Record name | Methyl fluorosulphate | |
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| Record name | METHYL FLUOROSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | METHYL FLUOROSULFONATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4375 | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl Trifluoromethanesulfonate: The "Magic Methyl" Reagent
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2] Its high reactivity has earned it the "Magic Methyl" moniker, a name it shares with the historically significant but more hazardous methyl fluorosulfonate.[3] Due to its exceptional ability to introduce methyl groups to a wide range of substrates, methyl triflate has become an indispensable tool in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs) and in material science for initiating controlled polymerization processes.[4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and handling protocols.
Chemical Structure and Properties
Methyl triflate is the organic compound with the formula CF₃SO₂OCH₃.[1] It is a colorless liquid at room temperature.[1][6] The triflate (CF₃SO₃⁻) moiety is an excellent leaving group, which makes the methyl group highly electrophilic and readily transferable to nucleophiles. This high reactivity is the source of its power as a methylating agent, surpassing traditional reagents like methyl iodide.[7]
Table 1: Physical and Chemical Properties of Methyl Triflate
| Property | Value | Source |
| Chemical Formula | C₂H₃F₃O₃S | [1][8] |
| Molecular Weight | 164.10 g/mol | [6][7] |
| Appearance | Colorless to pale yellow/brown liquid | [6][7][8] |
| Density | 1.45 g/mL at 25 °C | [6][7] |
| Boiling Point | 94–99 °C | [7][9] |
| Melting Point | -64 °C | [1] |
| Flash Point | 38 °C (100-101 °F) | [1][6][8] |
| Solubility | Insoluble in water (hydrolyzes); Sparingly soluble in chloroform, slightly in ethyl acetate. | [7][8] |
| Refractive Index | 1.326 | [7] |
Synthesis of Methyl Triflate
While commercially available, methyl triflate can be prepared in the laboratory. The most common method involves the methylation of triflic acid with dimethyl sulfate.[1][10] Another reported method is the reaction of trifluoromethanesulfonic anhydride with methyl orthoate, which proceeds under mild conditions and produces the product in high yield.[11]
Reactivity and Applications
The immense synthetic utility of methyl triflate stems from its high reactivity, which allows it to methylate a wide range of functional groups, including those considered poor nucleophiles like amides, nitriles, and aldehydes.[1]
Key Applications:
-
Methylation of Heterocycles: It is highly effective for the N-methylation of heterocycles, a crucial step in many synthetic routes for pharmaceuticals.[1]
-
Pharmaceutical Synthesis: Used in the creation of complex organic molecules and APIs where precise methylation is required.[2][4] For example, it was used in a critical N-methylation step in the total synthesis of a (-)-Quinocarcin derivative.[12]
-
Carbohydrate Chemistry: Employed for the pre-methylation of polysaccharides under mild basic conditions.[4][6]
-
Cationic Polymerization: Acts as an initiator for the living cationic polymerization of lactones (e.g., lactide, ε-caprolactone), cyclic carbonates, and 2-alkyloxazolines to produce polymers with well-defined molecular weights.[1][5]
-
Radiochemistry: Carbon-11 labeled methyl triflate ([¹¹C]MeOTf) is a key reagent for synthesizing radiolabeled compounds for positron emission tomography (PET) imaging, such as in the production of Pittsburgh Compound B for imaging β-amyloid plaques.[1][13]
Experimental Protocols
The following provides a generalized protocol for the N-methylation of a substrate. Warning: Methyl triflate is extremely toxic and corrosive. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Protocol: General N-Methylation of a Secondary Amine
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
If required, add a non-nucleophilic base (e.g., Proton-Sponge® or 2,6-lutidine) to the solution to neutralize the triflic acid generated during the reaction.
-
Slowly add methyl triflate (typically 1.1 to 1.5 equivalents) to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
-
Quenching and Workup:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel to obtain the desired methylated product.
-
Safety and Hazard Information
Methyl triflate is a hazardous substance and requires strict safety protocols for handling.[14] It is highly reactive, toxic, corrosive, and flammable.[7][14]
Table 2: Key Safety and Hazard Data
| Hazard Type | Information | GHS Hazard Statements |
| Acute Toxicity | Fatal if inhaled. Toxic if swallowed or in contact with skin.[6][14] | H330: Fatal if inhaled.[1][6] H301 + H311: Toxic if swallowed or in contact with skin.[1][6] |
| Corrosivity | Causes severe skin burns and eye damage.[6][14] | H314: Causes severe skin burns and eye damage.[1][6] |
| Flammability | Flammable liquid and vapor.[8] Flash Point: 38 °C.[6] | H226: Flammable liquid and vapor.[1][6] |
| Reactivity | Reacts with water (hydrolyzes).[1] Sensitive to heat.[8] | - |
Handling and Storage:
-
Engineering Controls: Always handle methyl triflate inside a well-ventilated chemical fume hood.[14] Ensure an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with a face shield, and protective clothing to cover all exposed skin.[14][16] A NIOSH-approved respirator may be required for certain operations.[15][17]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat and ignition sources.[14][17] Refrigerated storage (0-6 °C) is often recommended.[6][14]
-
Spills: In case of a small spill, remove all ignition sources.[17] Use an inert absorbent material to soak up the spill, seal in a vapor-tight plastic bag, and dispose of as hazardous waste.[16][17]
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air and seek emergency medical attention.[14]
-
Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing.[8] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[15] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
Conclusion
Methyl triflate is a powerful reagent that has secured a vital role in modern organic chemistry. Its exceptional reactivity allows for the efficient methylation of a vast array of substrates, facilitating the synthesis of complex molecules in fields ranging from pharmaceuticals to material science.[2][5] However, its significant hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. When handled with appropriate care, methyl triflate remains an invaluable tool for chemical innovation.
References
- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]
- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. roco.global [roco.global]
- 17. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Methyl Fluorosulfonate (CAS 421-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Fluorosulfonate, identified by CAS number 421-20-5, is a potent methylating agent recognized for its high reactivity in organic synthesis.[1][2] Also known by the trivial name "Magic Methyl," this colorless, volatile liquid possesses a formidable toxicological profile, demanding stringent handling protocols.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its mechanism of action. Experimental methodologies for the determination of its key properties are detailed, and quantitative data are presented in a clear, tabular format for ease of reference.
Physical and Chemical Properties
This compound is a colorless liquid with an ethereal odor.[2] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | CH₃FO₃S | [1][3] |
| Molecular Weight | 114.09 g/mol | [1][3] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Ethereal | [2] |
| Density | 1.45 g/mL | [1][3] |
| Melting Point | -95 °C | [3] |
| Boiling Point | 93 °C | [1][3] |
| Flash Point | 10 °C | [3] |
| Refractive Index | nD20 1.3326 | [3] |
| Vapor Pressure | 57.3 mmHg at 25°C | [3] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 421-20-5 |
| IUPAC Name | Methyl sulfurofluoridate |
| Synonyms | Magic Methyl, Methyl fluorosulphonate, Fluorosulfonic acid methyl ester |
| InChI | InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3 |
| InChIKey | MBXNQZHITVCSLJ-UHFFFAOYSA-N |
| SMILES | COS(=O)(=O)F |
Experimental Protocols
The determination of the physical properties of a highly toxic and volatile compound like this compound requires specialized equipment and adherence to strict safety protocols. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Boiling Point Determination (Micro-method)
Given the hazardous nature of this compound, a micro-boiling point determination method is recommended to minimize the amount of substance handled.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heating source.
-
Procedure:
-
A small volume (a few drops) of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Melting Point Determination
Due to its very low melting point (-95 °C), the determination requires a cryostat or a specialized low-temperature melting point apparatus.
-
Apparatus: Low-temperature melting point apparatus or a cryostat with a viewing port, and a sealed capillary tube containing the sample.
-
Procedure:
-
A small amount of this compound is sealed in a capillary tube.
-
The capillary is placed in the cooling block of the apparatus.
-
The temperature is slowly increased from a very low starting point.
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has melted.
-
Synthesis of this compound
This compound is typically synthesized by the reaction of dimethyl sulfate with fluorosulfonic acid.[1][3]
Caption: Synthesis workflow for this compound.
Mechanism of Action and Biological Effects
This compound is a powerful electrophilic methylating agent.[3] Its high reactivity is the basis for its utility in organic synthesis and also for its extreme toxicity.
The primary mechanism of toxicity is through non-specific alkylation of biological macromolecules. This includes the methylation of DNA, proteins, and lipids.[1]
-
DNA Alkylation: this compound can methylate DNA bases, which can lead to mutations and cell death. This genotoxic effect is a hallmark of many potent alkylating agents.
-
Protein and Lipid Alkylation: The alkylation of proteins can disrupt their function by altering their structure and active sites. Alkylation of lipids in cell membranes is presumed to contribute to cellular damage and pulmonary edema, which is a critical outcome of exposure.[1]
Due to its highly reactive and non-specific nature, this compound does not interact with specific signaling pathways in the targeted manner of modern pharmaceuticals. Instead, its biological effects are a direct consequence of widespread cellular damage resulting from indiscriminate methylation. The diagram below illustrates this general mechanism of action.
Caption: General mechanism of this compound toxicity.
Safety and Handling
This compound is extremely toxic and must be handled with extreme caution.[4] It is corrosive and can cause severe burns. Inhalation of vapors can be fatal due to the risk of pulmonary edema.[1][3]
-
Engineering Controls: All work must be conducted in a high-efficiency fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed.
Applications
The primary application of this compound is as a potent methylating agent in organic synthesis.[1][2] Its high reactivity allows for the methylation of a wide range of substrates. However, due to its extreme toxicity, it has been largely superseded in many applications by safer alternatives like methyl trifluoromethanesulfonate.[3]
Conclusion
This compound (CAS 421-20-5) is a highly reactive and hazardous chemical with a well-defined set of physical and chemical properties. Its utility as a methylating agent is counterbalanced by its significant toxicological risks, which stem from its potent and non-specific alkylating activity. A thorough understanding of its properties and strict adherence to safety protocols are paramount for any researcher or scientist working with this compound.
References
A Technical Overview of Methyl Fluorosulfonate Synthesis and Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluorosulfonate (CH₃FO₃S), also known as "Magic Methyl," is a powerful methylating agent used in organic synthesis.[1] Its high reactivity makes it a valuable tool for introducing methyl groups to a wide range of molecules. However, its extreme toxicity necessitates stringent safety protocols and a thorough understanding of its properties. This document provides a technical overview of the synthesis of this compound from dimethyl sulfate, its chemical properties, and critical safety information.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of dimethyl sulfate ((CH₃)₂SO₄) with fluorosulfonic acid (FSO₃H).[1][2] This reaction is typically carried out by the distillation of an equimolar mixture of the two reagents.[1]
Reaction:
(CH₃)₂SO₄ + FSO₃H → CH₃OSO₂F + CH₃OSO₃H
An older method for its preparation involves the reaction of methanol with fluorosulfonic acid.[1]
Chemical Properties and Data
This compound is a colorless liquid with an ethereal odor.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | CH₃FO₃S | [1] |
| Molar Mass | 114.09 g·mol⁻¹ | [1] |
| Boiling Point | 93 °C (199 °F; 366 K) | [1] |
| Melting Point | -95 °C | |
| Density | 1.45 g/mL | [1] |
| Flash Point | 10 °C | |
| CAS Number | 421-20-5 | [1] |
Experimental Considerations and Logical Workflow
The synthesis of this compound requires careful planning and execution due to the hazardous nature of the reactants and product. A logical workflow for this process is outlined below.
Caption: Logical workflow for the synthesis of this compound.
Safety and Hazard Information
This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][4] It is classified as a highly hazardous substance and a potential carcinogen.[4]
Toxicity:
-
The toxicity of this compound is comparable to that of phosgene.[1]
-
The inhaled LC₅₀ (rat, 1 hour) is approximately 5 ppm.[1][5]
-
Exposure can lead to severe irritation of the respiratory tract and fatal pulmonary edema.[1][2][5]
-
It is corrosive to the skin and can cause death through dermal contact.[4]
Handling and Personal Protective Equipment (PPE):
-
Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[3][6]
-
Use spark-proof tools and explosion-proof equipment.[6]
-
Ensure adequate ventilation and use a self-contained breathing apparatus if necessary.[6]
-
Contaminated clothing should be removed immediately and disposed of with great care.[6]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[6]
Reactivity and Applications
This compound is a potent methylating agent, though considered less powerful than methyl trifluoromethanesulfonate.[1][7] It is used in organic synthesis to add a methyl group to various functional groups.[3][5] Due to its high toxicity, it has been largely replaced by methyl trifluoromethanesulfonate in many laboratory applications.[1]
The general reaction pathway for methylation is as follows:
Caption: General methylation reaction using this compound.
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a recommendation or endorsement for the synthesis or use of this compound. The synthesis and handling of this compound should only be undertaken by trained personnel in a properly equipped laboratory, with full adherence to all applicable safety regulations and guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methyl_fluorosulfonate [chemeurope.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
The Enduring Alchemy of "Magic Methyl": A Technical History in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The term "Magic Methyl" has become deeply embedded in the lexicon of organic and medicinal chemistry, signifying the often dramatic and disproportionately positive impact of a single methyl group on the biological activity and physicochemical properties of a molecule. This technical guide delves into the history of the reagents that gave rise to this term—methyl fluorosulfate and its successor, methyl trifluoromethanesulfonate. We will explore their discovery, pioneered by the work of Nobel laureate George A. Olah in the realm of superacids and carbocations, and trace their evolution into indispensable tools for organic synthesis. This document provides a comprehensive overview of their properties, detailed experimental protocols for their synthesis and application, and a quantitative look at the "Magic Methyl" effect in drug discovery, all supplemented with visualizations to clarify key concepts and workflows.
A History Forged in Superacidity: The Genesis of "Magic Methyl"
The story of "Magic Methyl" is intrinsically linked to the groundbreaking research of George A. Olah on superacids and the direct observation of carbocations. In the mid-20th century, carbocations were largely theoretical entities, fleeting intermediates in chemical reactions. Olah's pioneering work with superacids—acids stronger than 100% sulfuric acid—allowed for the stabilization and spectroscopic observation of these highly reactive species, a feat that earned him the Nobel Prize in Chemistry in 1994.[1][2][3][4][5]
In this quest to tame carbocations, Olah and his team developed extremely powerful electrophilic reagents. Among these was methyl fluorosulfate (CH₃SO₃F), a substance of such potent methylating ability that it could methylate even very weak nucleophiles. It was Olah who coined the term "Magic Methyl" to describe this remarkable reagent.[6] Methyl fluorosulfate is a colorless, volatile liquid that is roughly four orders of magnitude more reactive than methyl iodide.[6]
However, the very reactivity that made "Magic Methyl" so magical also made it exceptionally hazardous. It is highly toxic, with an LD50 in rats of approximately 5 ppm (inhalation), and has been implicated in several laboratory fatalities.[6] This extreme toxicity spurred the search for a safer yet still highly reactive alternative.
This search led to the widespread adoption of methyl trifluoromethanesulfonate (CH₃SO₃CF₃) , commonly known as methyl triflate or MeOTf. While still a potent and toxic reagent that must be handled with care, methyl triflate is generally considered safer than methyl fluorosulfate and has largely replaced it in modern organic synthesis.[6] Today, the term "Magic Methyl" is often used to refer to methyl triflate, a testament to its enduring utility and power as a methylating agent.
The Reagents: Properties and Reactivity
Both methyl fluorosulfate and methyl triflate are exceptionally powerful methylating agents due to the presence of excellent leaving groups (fluorosulfate and triflate, respectively). The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups renders the sulfur atom highly electron-deficient, which in turn makes the methyl group extremely electrophilic.
Physical and Chemical Properties
A summary of the key physical and chemical properties of methyl triflate and methyl fluorosulfate is presented in Table 1.
| Property | Methyl Trifluoromethanesulfonate (Methyl Triflate) | Methyl Fluorosulfate ("Magic Methyl") |
| Formula | C₂H₃F₃O₃S | CH₃FO₃S |
| Molar Mass | 164.10 g/mol | 114.09 g/mol [6] |
| Appearance | Colorless liquid[7] | Colorless liquid[6] |
| Boiling Point | 95-99 °C | 92-94 °C[6] |
| Density | 1.498 g/mL at 25 °C | 1.45 g/mL at 25 °C[6] |
| CAS Number | 333-27-7 | 421-20-5[6] |
Reactivity
The reactivity of these "Magic Methyl" reagents far surpasses that of traditional methylating agents like methyl iodide and dimethyl sulfate. A general ranking of the reactivity of common methylating agents is as follows:
(CH₃)₃O⁺ > CH₃SO₃CF₃ ≈ CH₃SO₃F > (CH₃)₂SO₄ > CH₃I[7]
This high reactivity allows for the methylation of a wide range of functional groups, including those that are typically poor nucleophiles, such as amides, nitriles, and even some ethers.
Toxicity and Safety
The high electrophilicity of these reagents also underlies their significant toxicity. They are potent alkylating agents that can readily methylate biological macromolecules, including DNA, leading to mutagenic and cytotoxic effects.
| Reagent | Toxicity (Rat, inhalation, 1 hr) | Key Hazards |
| Methyl Triflate | Assumed to be similar to methyl fluorosulfate | Corrosive, toxic, suspected mutagen[8] |
| Methyl Fluorosulfate | LC50 ≈ 5 ppm[6] | Extremely toxic, corrosive, mutagenic[9] |
Safety Precaution: Due to their high reactivity and toxicity, both methyl triflate and methyl fluorosulfate must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.
Experimental Protocols
Synthesis of Methyl Trifluoromethanesulfonate (Methyl Triflate)
Methyl triflate can be prepared by the reaction of trifluoromethanesulfonic acid with dimethyl sulfate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, equimolar amounts of trifluoromethanesulfonic acid and dimethyl sulfate are combined.
-
The mixture is stirred and gently heated.
-
The product, methyl triflate, is distilled directly from the reaction mixture.
-
The collected distillate is typically of high purity.
Source: Adapted from various laboratory procedures.
Synthesis of Methyl Fluorosulfate
Methyl fluorosulfate is prepared by the distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate.[6]
Procedure (Handle with extreme caution):
-
In a fume hood, behind a blast shield, equimolar amounts of fluorosulfonic acid and dimethyl sulfate are carefully combined in a distillation flask.
-
The mixture is heated, and the methyl fluorosulfate is collected by distillation.[6]
Representative Protocol: N-Methylation of a Heterocycle
This protocol is a general representation of the use of methyl triflate for the methylation of a nitrogen-containing heterocycle.
Materials:
-
Nitrogen-containing heterocycle (1.0 equiv)
-
Methyl triflate (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
The heterocyclic substrate is dissolved in anhydrous DCM under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Methyl triflate is added dropwise via syringe.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Source: General procedure adapted from common laboratory practices.[10][11]
The "Magic Methyl" Effect in Drug Discovery
The term "Magic Methyl" has been enthusiastically adopted by the medicinal chemistry community to describe the often profound and sometimes unexpected improvements in a drug candidate's properties upon the introduction of a single methyl group.[12][13] These improvements can manifest in several ways:
-
Increased Potency: Methyl groups can enhance binding affinity to a biological target through favorable hydrophobic interactions or by inducing a more favorable conformation of the drug molecule.
-
Improved Metabolic Stability: The introduction of a methyl group can block a site of metabolic oxidation, thereby increasing the drug's half-life in the body.
-
Enhanced Selectivity: A strategically placed methyl group can introduce steric hindrance that favors binding to the desired target over off-targets.
-
Improved Physicochemical Properties: Methylation can impact a molecule's solubility, lipophilicity, and other properties that are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
Quantitative Examples of the "Magic Methyl" Effect
The impact of the "Magic Methyl" effect is best illustrated through quantitative data. Table 3 presents several examples where the addition of a methyl group led to a significant increase in biological activity.
| Original Compound (IC₅₀) | Methylated Compound (IC₅₀) | Fold Improvement | Target |
| 11 µM | 0.47 µM | ~23 | PDE4D3[14] |
| 2500 nM | 12 nM | ~208 | p38 MAP kinase |
| >10,000 nM | 100 nM | >100 | EZH2 |
| 69-110 nM | 3.1-8.9 nM | ~12-22 | HDAC1-3[14] |
Visualizing the Chemistry: Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key concepts and processes related to "Magic Methyl."
Historical Development of "Magic Methyl"
General Workflow for N-Methylation
Catalytic Cycle of Palladium-Catalyzed C-H Methylation
Catalytic Cycle of Nickel-Catalyzed C-H Methylation
Conclusion
From its origins in the esoteric world of superacid chemistry to its current status as a cornerstone of modern medicinal chemistry, the story of "Magic Methyl" is a compelling example of how fundamental research can lead to powerful and transformative tools for applied science. The development of methyl fluorosulfate and methyl triflate has provided chemists with unparalleled reactivity for the introduction of methyl groups, a seemingly simple modification that can unlock dramatic improvements in the properties of complex molecules. While their handling requires the utmost care, the strategic application of these potent reagents, guided by a deep understanding of the "Magic Methyl" effect, will undoubtedly continue to drive innovation in drug discovery and organic synthesis for years to come.
References
- 1. George A. Olah | Biography & Facts | Britannica [britannica.com]
- 2. George A. Olah - A Superstar of Science [superstarsofscience.com]
- 3. George Andrew Olah - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Methyl fluorosulfonate - Wikipedia [en.wikipedia.org]
- 7. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 8. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fluorosulfonate (CH₃FO₃S), commonly known in laboratory settings as "Magic Methyl," is a potent and highly reactive methylating agent. Its exceptional electrophilicity makes it a valuable reagent in organic synthesis for the methylation of a wide range of nucleophiles. However, its extreme toxicity necessitates stringent safety protocols and handling procedures. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, and critical safety information.
Physicochemical Properties
This compound is a colorless, volatile liquid.[1][2] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | CH₃FO₃S | [2][3] |
| Molecular Weight | 114.09 g/mol | [3][4] |
| Density | 1.45 g/mL | [3][4] |
| Boiling Point | 93 °C | [3][4] |
| Melting Point | -95 °C | [1][2] |
| Flash Point | 10 °C | [4] |
| Refractive Index (n_D²⁰) | 1.3326 | [1][2] |
| Vapor Pressure | 57.3 mmHg at 25°C | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of equimolar amounts of dimethyl sulfate and fluorosulfonic acid, followed by distillation.[3][4]
Experimental Protocol: Synthesis from Dimethyl Sulfate and Fluorosulfonic Acid
Disclaimer: The following protocol is for informational purposes only and should only be attempted by trained professionals in a well-equipped chemical laboratory with appropriate safety measures in place. A thorough risk assessment must be conducted prior to commencing any experimental work.
Materials:
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Fluorosulfonic acid (HSO₃F)
-
Distillation apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a fume hood, an equimolar mixture of fluorosulfonic acid and dimethyl sulfate is carefully prepared in a distillation flask.
-
The mixture is then distilled to yield this compound.[3]
Reaction Workflow Diagram:
Caption: Synthesis of this compound.
Mechanism of Action: Methylation
This compound is a powerful electrophilic methylating agent. It reacts with nucleophiles via a bimolecular nucleophilic substitution (S_N2) mechanism. The fluorosulfonate group is an excellent leaving group, which facilitates the transfer of the methyl group to the nucleophile.
General Methylation Reaction Diagram:
Caption: S_N2 Methylation Mechanism.
Safety and Handling
Extreme Hazard Warning: this compound is extremely toxic and a suspected carcinogen.[5] Inhalation, ingestion, or skin contact can be fatal. It is corrosive and can cause severe burns.[5] Exposure can lead to fatal pulmonary edema.[1][2]
Mandatory Safety Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Avoid inhalation of vapors and any contact with skin and eyes.
-
Have an emergency plan and appropriate spill containment materials readily available.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and bases.[6][7]
In Case of Exposure:
-
Inhalation: Immediately move to fresh air and seek urgent medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[4][6]
Applications in Drug Development and Research
Despite its hazards, the high reactivity of this compound makes it a valuable tool in organic synthesis for the introduction of a methyl group. In drug development, methylation can be a crucial step in modifying a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. It is used to synthesize a variety of compounds, including esters, ethers, and N-methylated heterocycles. However, due to its toxicity, it has been largely replaced by the less volatile and slightly less reactive methyl trifluoromethanesulfonate.[3]
Conclusion
This compound is a highly effective methylating agent with significant applications in organic synthesis. Its use is accompanied by extreme health risks, demanding the utmost caution and adherence to stringent safety protocols. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and safe handling is paramount to harnessing its synthetic utility while ensuring personal and environmental safety.
References
- 1. This compound [drugfuture.com]
- 2. Methyl_fluorosulfonate [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 421-20-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Spectroscopic Analysis of Methyl Fluorosulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl fluorosulfonate, a potent methylating agent. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for acquiring such data. This information is critical for the identification, characterization, and safe handling of this highly reactive compound in research and development settings.
Spectroscopic Data
The following tables summarize the key NMR and IR spectroscopic data for this compound (CH₃OSO₂F).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide characteristic signals for the methyl group and the fluorine atom, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.21 | Singlet | Not Applicable | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 63.20 | Singlet | Not Applicable | -CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| -31.4 | Singlet | Not Applicable | CFCl₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (methyl group) |
| ~1450 | Strong | Asymmetric S=O stretch |
| ~1220 | Strong | Symmetric S=O stretch |
| ~1000 | Strong | C-O stretch |
| ~850 | Strong | S-F stretch |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and IR spectra of a liquid sample like this compound. Extreme caution should be exercised when handling this compound due to its high toxicity. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound (handle with extreme care)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a fume hood, carefully transfer approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) into a clean, dry NMR tube. Using a clean Pasteur pipette, add 1-2 drops of this compound to the solvent in the NMR tube.
-
Mixing: Cap the NMR tube securely and gently invert it several times to ensure the sample is thoroughly mixed.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition of ¹H NMR Spectrum: Set the appropriate acquisition parameters for a ¹H NMR experiment, including the number of scans, pulse width, and acquisition time. Acquire the spectrum.
-
Acquisition of ¹³C NMR Spectrum: Following the ¹H acquisition, switch the spectrometer to the ¹³C channel. Set the appropriate parameters for a proton-decoupled ¹³C NMR experiment. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.
-
Acquisition of ¹⁹F NMR Spectrum: Switch the spectrometer to the ¹⁹F channel. Set the appropriate acquisition parameters. ¹⁹F is a highly sensitive nucleus, so a relatively small number of scans is usually sufficient.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectra are then phased, baseline corrected, and referenced. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak can be used as an internal reference. For ¹⁹F NMR, an external reference like CFCl₃ is typically used.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
This compound (handle with extreme care)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., dichloromethane or acetone)
Procedure using Salt Plates (Neat Liquid Film):
-
Sample Preparation: In a fume hood, place one to two drops of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.
-
Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Spectrum Acquisition: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the infrared spectrum of the this compound sample.
-
Cleaning: After analysis, carefully disassemble the salt plates in the fume hood and clean them thoroughly with a suitable volatile solvent and a soft tissue. Store the plates in a desiccator.
Procedure using Attenuated Total Reflectance (ATR):
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: In a fume hood, place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample.
-
Cleaning: After the measurement, carefully clean the ATR crystal with a soft cloth or tissue soaked in an appropriate solvent.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Thermodynamic Properties of Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the thermodynamic and physical properties of methyl fluorosulfonate. Extensive searches for specific, experimentally determined thermodynamic data such as standard enthalpy of formation, standard molar entropy, and heat capacity have not yielded explicit values for this compound. The experimental protocols described herein are generalized procedures for determining such properties and are not specific to this compound, as detailed protocols for this substance were not found in the available literature.
Introduction
This compound (CH₃FO₃S), often referred to by its trivial name "Magic Methyl," is a powerful methylating agent used in organic synthesis. Despite its utility, its extreme toxicity has led to its partial replacement by other reagents. A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and for predicting its behavior in chemical reactions. This guide provides a summary of the known physical properties and outlines the general experimental methodologies used to determine the core thermodynamic properties of volatile organic compounds like this compound.
Physicochemical Properties
While specific thermodynamic data is limited, several key physical properties of this compound have been reported. These are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₃FO₃S | [1][2] |
| Molecular Weight | 114.10 g/mol | [2] |
| Boiling Point | 93 °C (at 760 mmHg) | [1] |
| Melting Point | -95 °C | |
| Density | 1.45 g/mL | [1] |
| Vapor Pressure | 57.3 mmHg at 25 °C | |
| Flash Point | 10 °C |
Core Thermodynamic Properties (Data Not Available)
As of the latest literature search, specific experimentally determined values for the following core thermodynamic properties of this compound are not publicly available:
-
Standard Enthalpy of Formation (ΔHf°)
-
Standard Molar Entropy (S°)
-
Heat Capacity (Cp)
-
Gibbs Free Energy of Formation (ΔGf°)
The absence of this data significantly limits the ability to perform detailed thermodynamic calculations for reactions involving this compound.
Experimental Protocols for Thermodynamic Property Determination
The following sections describe the general experimental methodologies that would be employed to determine the thermodynamic properties of a volatile, reactive organic compound such as this compound.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[3][4] For an organosulfur compound, a rotating bomb calorimeter is often required to ensure complete combustion and dissolution of the sulfur-containing products.[5]
General Protocol:
-
Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion.
-
Bomb Assembly: The sample is placed in the bomb, and a fuse wire is positioned to ensure ignition. A small amount of water is typically added to the bomb to dissolve the acidic combustion products.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the water is meticulously recorded over time until a final, stable temperature is reached.
-
Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen, sulfuric acid).
-
Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of any side products. The standard enthalpy of formation is then calculated using Hess's Law.
Determination of Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[6][7][8]
General Protocol:
-
Calorimeter and Sample Cell: A precisely known mass of the sample is placed in a sample cell within the adiabatic calorimeter.
-
Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by adiabatic shields, which are heated to track the temperature of the sample cell, thereby minimizing heat exchange with the surroundings.
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample cell, and the resulting temperature increase is measured with a high-precision thermometer.
-
Stepwise Measurement: This process is repeated in small temperature increments over the desired temperature range.
-
Calculation: The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature change, after correcting for the heat capacity of the sample cell (the addenda).
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[9][10]
The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[9][11][12][13][14]
General Protocol:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
-
High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precise and stable temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time using a sensitive microbalance.
-
Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.
-
Temperature Dependence: The experiment is repeated at several different temperatures to obtain a vapor pressure curve.
The transpiration method is another technique used to measure the vapor pressure of a substance.[15][16][17][18]
General Protocol:
-
Sample Saturation: A stream of an inert carrier gas is passed at a known, slow flow rate through or over the sample, which is maintained at a constant temperature, allowing the gas to become saturated with the vapor of the substance.
-
Vapor Collection: The vapor-saturated gas stream is then passed through a cold trap or an analytical system to determine the amount of the substance that has been transported.
-
Quantification: The amount of transported vapor is quantified, for example, by gravimetry or chromatography.
-
Calculation: The partial pressure of the vapor (which is the vapor pressure of the substance at that temperature) is calculated from the amount of vapor transported, the volume of the carrier gas, and the total pressure.
-
Temperature and Flow Rate Dependence: The experiment is performed at various temperatures and carrier gas flow rates to ensure that equilibrium was achieved.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a volatile organic compound.
Reaction Pathways
This compound is a highly reactive electrophile primarily used for methylation reactions.[1] A general representation of its methylation activity is the SN2 reaction with a generic nucleophile (Nu:).
Conclusion
This technical guide has compiled the available physical properties of this compound and outlined the standard experimental methodologies for determining its core thermodynamic properties. A significant data gap exists in the public domain concerning the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound. The provided experimental protocols are general in nature and would require specific adaptation and rigorous safety precautions for a substance as reactive and toxic as this compound. Further research, either through experimental determination or high-level computational chemistry studies, is necessary to fill this knowledge gap and enable a more complete thermodynamic understanding of this potent chemical reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scimed.co.uk [scimed.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-temperature adiabatic calorimeter for constant-volume heat capacity measurements of compressed gases and liquids (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knudsen cell - Wikipedia [en.wikipedia.org]
- 10. scirp.org [scirp.org]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 13. limni.kuleuven.be [limni.kuleuven.be]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 18. pubs.acs.org [pubs.acs.org]
Methyl Fluorosulfonate: A Retrospective Technical Analysis of its Early Applications in Methylation
Introduction:
Methyl fluorosulfonate (CH₃SO₃F), often referred to as "Magic Methyl," is a powerful and highly reactive methylating agent. Its early applications were pivotal in advancing various fields of chemistry, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms. This technical guide provides an in-depth look at the foundational uses of this compound, focusing on its role in the methylation of a diverse range of substrates. The following sections detail key experimental data, protocols, and the logical frameworks of its application.
Quantitative Data Summary
The exceptional reactivity of this compound allows for the methylation of substrates that are typically unreactive towards traditional methylating agents like methyl iodide or dimethyl sulfate. The following tables summarize quantitative data from early studies, showcasing the efficiency and broad applicability of this reagent.
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine | N-Methylpyridinium fluorosulfonate | Neat | 25 | 0.1 | >95 | |
| Diethyl ether | Trimethyloxonium fluorosulfonate | Neat | 25 | 24 | ~50 | |
| Acetone | Trimethyloxonium fluorosulfonate | Neat | 25 | 48 | ~20 | |
| Dimethyl sulfoxide | O-Methyldimethylsulfoxonium fluorosulfonate | CH₂Cl₂ | 0 | 1 | >90 | |
| Benzophenone | O-Methylbenzophenonium fluorosulfonate | SO₂ | -78 | 2 | ~85 |
Table 1: Methylation of Heteroatomic Compounds
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | Xylenes (mixture) | Neat | 100 | 4 | Low | |
| Methane | Ethane | SO₂ClF/SbF₅ | -78 | 1 | ~30 | |
| Adamantane | 1-Methyladamantane | SO₂ClF/SbF₅ | -78 | 1 | ~60 |
Table 2: Alkylation of C-H and C-C Bonds
Experimental Protocols
The following protocols are representative of the methodologies employed in the early applications of this compound.
1. Methylation of Pyridine:
-
Materials: Pyridine (freshly distilled), this compound.
-
Procedure: In a well-ventilated fume hood, to 1.0 g of pyridine in a round-bottom flask equipped with a magnetic stirrer, 1.5 g of this compound was added dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature at 25°C. The reaction mixture solidifies upon completion. The solid product, N-methylpyridinium fluorosulfonate, was washed with dry ether and dried under vacuum.
2. Preparation of Trimethyloxonium Fluorosulfonate:
-
Materials: Diethyl ether (anhydrous), this compound.
-
Procedure: To a flask containing 10 mL of anhydrous diethyl ether, 5 mL of this compound was added. The flask was sealed and stirred at room temperature for 24 hours. The resulting white precipitate, trimethyloxonium fluorosulfonate, was collected by filtration, washed with anhydrous ether, and dried.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and experimental considerations for using this compound.
Caption: Generalized S_N2 methylation pathway using this compound.
Caption: A typical experimental workflow for methylation reactions.
Conclusion
The advent of this compound marked a significant milestone in synthetic organic chemistry. Its potent electrophilicity enabled the methylation of a wide array of functional groups, many of which were previously considered inert. While its high reactivity necessitates careful handling, the early applications of this compound laid the groundwork for the development of modern methylation strategies and contributed to a deeper understanding of chemical reactivity. The data and protocols presented herein serve as a testament to the enduring impact of this remarkable reagent.
Methodological & Application
Application Notes and Protocols for Regioselective Methylation with Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regioselective methylation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a methyl group can significantly alter the pharmacological and pharmacokinetic properties of a molecule. Methyl fluorosulfonate (FSO₃CH₃), often referred to as "Magic Methyl," is a powerful and highly electrophilic methylating agent that enables highly regioselective methylations of various nucleophiles.[1][2] Its high reactivity and unique selectivity profile make it a valuable tool for the synthesis of complex molecules.
These application notes provide a comprehensive overview of the use of this compound for regioselective methylation, with a focus on its application to ambident nucleophiles. The provided protocols are based on established literature and are intended to serve as a guide for researchers in academic and industrial settings.
Principle of Regioselectivity with Ambident Nucleophiles
The key feature of methylation with this compound is its remarkable regioselectivity when reacting with protomeric ambident nucleophiles. These are molecules that can exist as a mixture of two or more tautomers, each with a different nucleophilic atom. The general principle, as established by Beak, Lee, and McKinnie, is that methylation occurs regiospecifically at the heteroatom that is remote from the mobile proton in the major tautomer.[1] This selectivity is attributed to the hard nature of the methyl cation equivalent provided by this compound, which preferentially reacts at the more electronegative and less sterically hindered heteroatom of the less abundant tautomer.
This principle allows for the predictable and selective methylation of a variety of heterocyclic and acyclic systems containing nitrogen, oxygen, and sulfur nucleophiles.
Quantitative Data Summary
The following table summarizes the results of the regioselective methylation of various protomeric ambident nucleophiles with this compound, as reported by Beak, Lee, and McKinnie. The data highlights the high yields and excellent regioselectivity achieved in most cases.
| Substrate | Major Tautomer | Product(s) | Yield (%) | Regioisomeric Ratio |
| 2-Pyridone | 2-Pyridone | 2-Methoxypyridine | 95 | >99:1 |
| 4-Pyridone | 4-Pyridone | 4-Methoxypyridine | 98 | >99:1 |
| 2-Thiopyridone | 2-Thiopyridone | 2-(Methylthio)pyridine | 97 | >99:1 |
| N-Methyl-2-pyridone | N-Methyl-2-pyridone | 2-Methoxy-1-methylpyridinium fluorosulfonate | - | Mixture |
| 4-Cholesten-3-one | 4-Cholesten-3-one | 3-Methoxy-4-cholestene | 85 | >99:1 |
| 2-Hydroxypyrimidine | 2-Hydroxypyrimidine | 2-Methoxypyrimidine | 93 | >99:1 |
| 4-Hydroxypyrimidine | 4-Hydroxypyrimidine | 4-Methoxypyrimidine | 96 | >99:1 |
| 2-Mercaptopyrimidine | 2-Mercaptopyrimidine | 2-(Methylthio)pyrimidine | 95 | >99:1 |
| 2-Amino-4-pyrimidinone | 2-Amino-4-pyrimidinone | 4-Methoxy-2-aminopyrimidine | 88 | >99:1 |
| 4-Amino-2-pyrimidinone | 4-Amino-2-pyrimidinone | 2-Methoxy-4-aminopyrimidine | 90 | >99:1 |
| N,N-Dimethyl-4-pyridone | N,N-Dimethyl-4-pyridone | 4-Methoxy-1,1-dimethylpyridinium fluorosulfonate | - | Mixture |
| 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | 2-(Methylthio)benzothiazole | 94 | >99:1 |
| 2-Mercaptobenzimidazole | 2-Mercaptobenzimidazole | 2-(Methylthio)benzimidazole | 92 | >99:1 |
| Benzotriazole | Benzotriazole | 1-Methylbenzotriazole & 2-Methylbenzotriazole | - | Mixture |
| 2-Mercaptopyridine | 2-Mercaptopyridine | 2-(Methylthio)pyridine | 97 | >99:1 |
Note: Yields are for the isolated, neutral methylated product after treatment with base. For the cases resulting in mixtures, the initial fluorosulfonate salts were observed to be a mixture of isomers.
Experimental Protocols
Caution: this compound is a highly toxic and corrosive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
General Protocol for the Regioselective Methylation of Ambident Nucleophiles
This protocol is a general guideline based on the work of Beak, Lee, and McKinnie. The reaction can be adapted for various substrates.
Materials:
-
Substrate (ambident nucleophile)
-
This compound (FSO₃CH₃)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or ether)
-
Aqueous base (e.g., sodium bicarbonate, potassium carbonate, or sodium hydroxide solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a nitrogen inlet (if the substrate is sensitive to air or moisture), dissolve the substrate in the chosen anhydrous solvent.
-
Addition of this compound: Cool the solution to the desired temperature (typically 0 °C to room temperature). Slowly add a stoichiometric equivalent or a slight excess of this compound to the stirred solution.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The formation of the methylated salt is often rapid.
-
Work-up:
-
Method A (for stable salts): If the intermediate fluorosulfonate salt is stable, it may precipitate from the reaction mixture. The salt can be isolated by filtration, washed with a cold, anhydrous solvent, and dried under vacuum. The neutral methylated product is then obtained by treating an aqueous solution or suspension of the salt with a suitable aqueous base.
-
Method B (for in situ neutralization): If the salt is not isolated, the reaction mixture is carefully quenched by the addition of an aqueous base.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation, to yield the pure regioselectively methylated product.
Example Protocol: Regioselective Methylation of 2-Pyridone
Materials:
-
2-Pyridone (1.0 g, 10.5 mmol)
-
This compound (1.2 g, 10.5 mmol)
-
Anhydrous dichloromethane (20 mL)
-
Saturated aqueous sodium bicarbonate solution (20 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-pyridone in anhydrous dichloromethane in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully add the saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, 2-methoxypyridine, can be further purified by distillation if necessary. Expected yield: ~95%.
Visualizations
Reaction Workflow for Regioselective Methylation
References
Application Notes and Protocols: O-methylation versus N-methylation with Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation, the addition of a methyl group to a substrate, is a fundamental and powerful transformation in organic synthesis and medicinal chemistry. The strategic installation of a methyl group—often termed the "Magic Methyl" effect—can profoundly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and solubility. Among the arsenal of methylating agents, methyl fluorosulfonate (FSO₂OCH₃), commonly known as "Magic Methyl," is a highly potent electrophilic reagent capable of methylating even weakly nucleophilic sites.[1]
However, its high reactivity presents a significant challenge in molecules possessing multiple nucleophilic centers, such as oxygen and nitrogen atoms. The selective methylation of one heteroatom over another is crucial for synthesizing the desired analogue and avoiding difficult-to-separate product mixtures. This document provides a detailed overview of the principles governing O- vs. N-methylation selectivity with this compound, presents quantitative data, and offers detailed protocols for practical application.
Theoretical Background: The Basis of Selectivity
The competition between O- and N-methylation is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.[2][3] This theory provides a framework for predicting the outcome of reactions between Lewis acids and bases based on their "hardness" or "softness."
-
Hard Acids/Bases: These are species that are small, have a high charge density, and are not easily polarizable. Examples include H⁺, alkali metals, and the oxygen atom in alcohols, phenols, and carbonyls.[2][4]
-
Soft Acids/Bases: These are species that are large, have a low charge density, and are highly polarizable. Examples include heavy metals and the nitrogen atom in amines and anilines (which is generally considered borderline).[2][4]
The core tenet of HSAB theory is that hard acids preferentially react with hard bases, and soft acids preferentially react with soft bases .[2][3]
This compound is considered a hard methylating agent . This is because it possesses a very good, "hard" leaving group (fluorosulfonate, FSO₃⁻), which promotes a more Sₙ2-like transition state with significant charge separation, making the methyl group a hard electrophile (acid).[5]
-
Oxygen Nucleophiles (e.g., -OH, amides): The oxygen atom is a classic hard nucleophile (base).
-
Nitrogen Nucleophiles (e.g., -NH₂, anilines): The nitrogen atom is typically softer than oxygen and is often classified as a borderline base.[5]
Therefore, according to HSAB theory, the hard electrophilic methyl group from this compound will show a kinetic preference for reacting with the harder oxygen nucleophile over the softer nitrogen nucleophile in a competitive situation.
Caption: HSAB principle governing methylation selectivity with this compound.
Application Note 1: O-Methylation of Amides
A classic example of O- vs. N-selectivity is the methylation of amides. While amides can exist as tautomers, the lone pair on the nitrogen is delocalized into the carbonyl, making the oxygen the more nucleophilic and harder site. Hard methylating agents like this compound or dimethyl sulfate react preferentially at the oxygen atom to form O-methylimidatonium salts, which can be neutralized to yield methyl imidates. In contrast, softer reagents like methyl iodide tend to favor N-methylation.[5]
Table 1: Comparison of Methylating Agent Selectivity on Amides (Note: Quantitative data for this compound is sparse in comparative literature; data for the analogous hard methylating agent dimethyl sulfate is presented.)
| Substrate | Methylating Agent | Product Ratio (O-Me : N-Me) | Yield (%) | Reference |
| N-Methylacetamide | Dimethyl Sulfate (Hard) | Predominantly O-methylation | N/A | [5] |
| N-Methylacetamide | Methyl Iodide (Soft) | Predominantly N-methylation | N/A | [5] |
Application Note 2: Competitive Methylation in Aminophenols
In substrates containing both a hydroxyl group (a hard nucleophile) and an amino group (a borderline/soft nucleophile), this compound is expected to favor O-methylation. For example, in the case of 4-aminophenol, the reaction should yield primarily 4-methoxyaniline over N-methyl-4-aminophenol. The selectivity can be influenced by reaction conditions such as solvent and temperature, but the inherent preference based on HSAB theory provides a strong predictive starting point.
Experimental Protocols
⚠️ EXTREME CAUTION REQUIRED ⚠️
This compound is extremely toxic, volatile, and corrosive . It is fatal if inhaled and toxic upon contact with skin.[6][7] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). A syringe with a needle lock is recommended for transfers. Have an appropriate quenching solution (e.g., cold aqueous ammonia) readily available.
Protocol 1: Selective O-Methylation of an Amide (Benzamide)
This protocol describes the formation of a methyl imidate from a primary amide using this compound.
Materials:
-
Benzamide
-
This compound (FSO₂OCH₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve benzamide (1.0 eq) in anhydrous DCM in a dry round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: While stirring vigorously, slowly add this compound (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material. A white precipitate of the O-methylimidatonium salt may form.
-
Workup (Neutralization): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the reaction and hydrolyze any unreacted this compound.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl benzimidate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the O-methylation of benzamide.
Protocol 2: Competitive O- vs. N-Methylation of 4-Aminophenol
This protocol is designed to assess the selectivity of this compound for a substrate containing both a phenol and an aniline moiety.
Materials:
-
4-Aminophenol
-
This compound (FSO₂OCH₃)
-
Anhydrous acetonitrile (MeCN) or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 4-aminophenol (1.0 eq) in anhydrous acetonitrile in a dry round-bottom flask. If using an internal standard for quantitative NMR, add it now.
-
Addition of Reagent: Cool the solution to 0 °C. Slowly add this compound (1.0 eq) dropwise via syringe. Note: Using one equivalent ensures a competitive environment.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.
-
Analysis:
-
Dissolve the crude product in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the O-methylated product (4-methoxyaniline, -OCH₃ singlet ~3.8 ppm) and the N-methylated product (N-methyl-4-aminophenol, -NCH₃ singlet ~2.8 ppm).
-
Determine the product ratio by integrating the respective methyl singlets relative to each other or to the internal standard.
-
Conclusion
This compound is a powerful methylating agent whose reactivity can be harnessed for selective transformations by understanding fundamental chemical principles. The selectivity between O- and N-methylation is predominantly dictated by the Hard and Soft Acids and Bases (HSAB) theory, which predicts that the hard electrophilic "Magic Methyl" will preferentially react with hard oxygen nucleophiles over softer nitrogen nucleophiles.[5] This preference is particularly evident in the O-methylation of amides to form imidates. While these principles provide a strong predictive model, experimental verification, as outlined in the provided protocols, is essential for determining precise product ratios in novel systems. The extreme toxicity of this compound necessitates rigorous adherence to safety protocols during its handling and use.[6][7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 421-20-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methylation of Heterocycles with Methyl Fluorosufonate: A Detailed Protocol for Researchers
Introduction
The methylation of nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. Among the array of methylating agents, methyl fluorosulfonate (CH₃SO₃F), often referred to as "Magic Methyl," is a potent electrophile known for its high reactivity. This application note provides a detailed protocol for the N-methylation of common heterocycles using this compound, addressing the critical safety precautions, experimental procedures, and expected outcomes.
⚠️ IMPORTANT SAFETY INFORMATION ⚠️
This compound is an extremely toxic, corrosive, and volatile substance.[1] All manipulations must be carried out in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat, is mandatory.[1] Have an appropriate quenching agent (e.g., a solution of ammonia in an inert solvent) readily available. In case of accidental exposure, seek immediate medical attention.
Reaction Mechanism
The methylation of heterocycles with this compound proceeds via a direct Sₙ2 reaction mechanism. The lone pair of electrons on the nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic methyl group of this compound. This results in the formation of a positively charged N-methylated heterocyclic cation and the non-nucleophilic fluorosulfonate anion.
Caption: General Sₙ2 reaction mechanism for the N-methylation of a heterocycle with this compound.
Experimental Protocol: General Procedure for N-Methylation
This protocol provides a general framework for the methylation of common heterocycles such as pyridine, imidazole, and their derivatives. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Heterocycle (e.g., pyridine, imidazole, thiazole, oxazole) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated ammonium chloride solution or a dilute solution of ammonia in methanol)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a septum
-
Syringe and needle for liquid transfer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Stirring plate
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the heterocyclic substrate (1.0 eq) in a minimal amount of anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound (1.0 - 1.2 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Reaction times can vary from a few hours to overnight depending on the reactivity of the heterocycle.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add the quenching solution to neutralize any unreacted this compound.
-
Workup:
-
If the product precipitates, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.
-
If the product remains in solution, transfer the mixture to a separatory funnel. If using a water-immiscible organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate and then brine. If a water-miscible solvent was used, remove the solvent under reduced pressure and extract the residue with a suitable organic solvent.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-methylated heterocyclic salt.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or dichloromethane/hexane).
Caption: General experimental workflow for the N-methylation of heterocycles using this compound.
Quantitative Data
The following table summarizes representative yields for the N-methylation of various heterocycles using this compound, as compiled from the chemical literature. Note that reaction conditions may vary, and yields are highly substrate-dependent.
| Heterocycle | Product | Typical Yield (%) |
| Pyridine | N-Methylpyridinium fluorosulfonate | >90 |
| Imidazole | 1-Methylimidazolium fluorosulfonate | >95 |
| Thiazole | 3-Methylthiazolium fluorosulfonate | >90 |
| Oxazole | 3-Methyloxazolium fluorosulfonate | >85 |
| Pyrimidine | 1-Methylpyrimidinium fluorosulfonate | >80 |
| Pyrazine | 1-Methylpyrazinium fluorosulfonate | >85 |
Note: The yields are based on isolated products and may vary depending on the specific reaction conditions and the purity of the starting materials.
Conclusion
This compound is a highly effective reagent for the N-methylation of a wide range of heterocyclic compounds. The reaction proceeds rapidly under mild conditions to afford the corresponding N-methylated salts in high yields. Due to its extreme toxicity, strict adherence to safety protocols is paramount when handling this reagent. The general procedure outlined in this application note provides a reliable starting point for researchers in organic synthesis and drug development.
References
Application of Methyl Fluorosulfonate in Natural Product Synthesis: A Powerful Tool for Methylation
Introduction
Methyl fluorosulfonate (FSO₃CH₃), often referred to as "Magic Methyl," is a highly potent and reactive methylating agent employed in organic synthesis. Its exceptional electrophilicity makes it particularly useful for the methylation of a wide range of functional groups, including those with low nucleophilicity often encountered in the complex structures of natural products. This potent reactivity, however, necessitates careful handling due to its high toxicity. In the realm of natural product synthesis, this compound has proven to be a valuable reagent for achieving specific methylations that are often challenging with less reactive reagents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural products, aimed at researchers, scientists, and professionals in drug development.
Key Applications in Natural Product Synthesis
This compound is particularly effective for the O-methylation of phenols and the N-methylation of various nitrogen-containing heterocycles, which are common motifs in natural products such as alkaloids and flavonoids. Its high reactivity allows for methylation to occur under mild conditions and often with high regioselectivity, which is crucial when dealing with multifunctional molecules.
O-Methylation of Phenolic Natural Products
The hydroxyl groups of phenols in natural products can be efficiently methylated using this compound. This transformation is significant as the methylation of phenolic hydroxyls can dramatically alter the biological activity of a natural product by increasing its metabolic stability and membrane permeability.
N-Methylation of Alkaloids and Other Nitrogenous Natural Products
Nitrogen atoms within the intricate ring systems of alkaloids are often sites for methylation, which can profoundly impact their pharmacological properties. This compound serves as an effective reagent for the N-methylation of such compounds, including indoles and other heterocyclic systems.
Quantitative Data on Methylation Reactions
The following table summarizes quantitative data from representative methylation reactions using this compound on natural product-related scaffolds.
| Substrate (Natural Product Class) | Functional Group | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Pyridone (Alkaloid precursor) | Amide Nitrogen | N-Methyl-2-pyridone | CH₂Cl₂, rt, 1h; then aq. K₂CO₃ | 95 | Beak et al. |
| 4-Pyridone (Alkaloid precursor) | Amide Oxygen | O-Methyl-4-pyridone | CH₂Cl₂, rt, 1h; then aq. K₂CO₃ | 98 | Beak et al. |
| 2-Hydroxypyridine (Alkaloid precursor) | Phenolic Oxygen | 2-Methoxypyridine | CH₂Cl₂, rt, 1h; then aq. K₂CO₃ | 97 | Beak et al. |
| N-Acetyl-2-aminopyridine (Heterocycle) | Amide Nitrogen | Methylated salt | CH₂Cl₂, rt, 1h | 96 | Beak et al. |
| 2-Thiopyridone (Heterocycle) | Thiol | S-Methyl-2-thiopyridone | CH₂Cl₂, rt, 1h; then aq. K₂CO₃ | 99 | Beak et al. |
Experimental Protocols
Extreme caution is advised when handling this compound as it is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
General Protocol for the Methylation of Prototropic Ambident Nucleophiles
This protocol is based on the work of Beak et al. and is applicable to a range of substrates including pyridones and thiopyridones.
Materials:
-
Substrate (e.g., 2-pyridone)
-
This compound (FSO₃CH₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substrate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of an aqueous potassium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure methylated product.
Visualizing Reaction Pathways and Workflows
Reaction Scheme for the Methylation of 2-Pyridone
Caption: Methylation of 2-pyridone with this compound.
Experimental Workflow for a General Methylation Reaction
Caption: General workflow for methylation using this compound.
Safety and Handling Precautions
This compound is a highly toxic and corrosive substance. Inhalation, ingestion, or skin contact can be fatal. It is imperative to adhere to the following safety precautions:
-
Work in a certified chemical fume hood.
-
Wear appropriate PPE: chemical-resistant gloves (butyl rubber or laminate), a flame-resistant lab coat, and chemical splash goggles and a face shield.
-
Have an emergency plan: Ensure access to a safety shower, eyewash station, and appropriate fire extinguishing media.
-
Quenching: Excess this compound should be quenched carefully with a solution of aqueous ammonia or sodium carbonate in a well-ventilated area.
-
Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a powerful reagent for the methylation of natural products, offering high reactivity and, in many cases, excellent regioselectivity. Its use has enabled the synthesis of various methylated derivatives of natural products, facilitating the exploration of their structure-activity relationships. However, its extreme toxicity demands rigorous safety protocols. The detailed application notes and protocols provided herein are intended to guide researchers in the safe and effective use of this potent reagent in the synthesis of complex natural products.
Application Notes and Protocols: Methyl Fluorosulfonate for Potent Methylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of "Magic Methyl"
Methyl fluorosulfonate (CH₃FO₃S), colloquially known as "Magic Methyl," is a highly reactive and potent methylating agent.[1][2] Its exceptional electrophilicity makes it effective for the methylation of a wide range of nucleophiles, including those that are weakly reactive.[1] This reagent is prepared by the distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate.[1]
In the realm of drug discovery and development, the strategic addition of a methyl group can have a profound impact on a molecule's pharmacological profile. This phenomenon, often termed the "Magic Methyl" effect, can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability.[3][4][5] The introduction of a methyl group can alter a compound's conformation, enhance its binding affinity to a target protein, or block sites of metabolic degradation.[4][5] Understanding and harnessing the "Magic Methyl" effect is a key strategy in lead optimization.[3][5][6]
However, the immense reactivity of this compound is coupled with extreme toxicity, necessitating stringent safety protocols.[1][7][8][9]
SAFETY FIRST: Critical Hazard Information and Handling Protocols
EXTREME DANGER: this compound is a highly toxic, corrosive, and volatile substance.[7][9][10] It is fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[10] Its toxicity is reported to be comparable to that of phosgene, with an LC50 in rats of approximately 5 ppm for a one-hour exposure.[1] Inhalation can cause severe respiratory tract irritation and fatal pulmonary edema.[1][2][9] Several fatalities have been reported from accidental exposure.[1][8] It is also a potential carcinogen.[11]
Mandatory Safety Precautions:
-
Work in a certified chemical fume hood: All handling of this compound must be conducted in a well-ventilated and properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12] Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[12]
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.
-
Respiratory Protection: In case of potential exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.
-
-
Emergency Preparedness:
-
An eyewash station and safety shower must be immediately accessible.[13]
-
Have an appropriate spill kit ready.
-
Ensure all personnel are aware of the location and use of emergency equipment.
-
-
Storage:
-
Disposal:
In Case of Exposure:
-
Inhalation: Immediately move the individual to fresh air. Seek emergency medical attention without delay.[10][15]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[10][15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][15]
General Considerations for Methylation Reactions
Due to the high reactivity of this compound, reactions are often rapid and exothermic.
-
Reaction Scale: It is highly recommended to first conduct reactions on a small scale to assess reactivity and optimize conditions before scaling up.
-
Temperature Control: Use an ice bath or other cooling method to control the reaction temperature, especially during the addition of the methylating agent.
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, particularly for sensitive substrates.
-
Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), diethyl ether, or acetonitrile are typically suitable. The choice of solvent will depend on the solubility of the substrate and the reaction temperature.
-
Work-up: Quench the reaction carefully with a nucleophilic scavenger (e.g., a solution of ammonia in methanol or an aqueous solution of ammonium hydroxide) to neutralize any unreacted this compound.
Experimental Protocols (General Guidelines)
Note: The following are generalized protocols. Optimal conditions (e.g., temperature, reaction time, stoichiometry) will vary depending on the specific substrate and must be determined empirically.
N-Methylation of Amines (e.g., secondary amines, anilines, heterocycles)
This protocol outlines a general procedure for the methylation of a secondary amine.
Materials:
-
Substrate (secondary amine)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Proton sponge or a non-nucleophilic base (optional, for acid-sensitive substrates)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Under an inert atmosphere, dissolve the amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
If using a base, add the proton sponge or other non-nucleophilic base (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 eq) to the stirred solution via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography, recrystallization, or distillation as appropriate.
O-Methylation of Alcohols and Phenols
This protocol provides a general method for the methylation of a phenolic hydroxyl group.
Materials:
-
Substrate (phenol or alcohol)
-
This compound
-
Anhydrous solvent (e.g., DCM, acetonitrile, or DMF)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Under an inert atmosphere, dissolve the alcohol or phenol substrate (1.0 eq) and a suitable base (1.1-1.5 eq) in an anhydrous solvent in a round-bottom flask. For very acidic phenols, a weaker base like potassium carbonate may suffice. For less acidic alcohols, a stronger base like sodium hydride may be necessary.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.0-1.2 eq) to the stirred suspension/solution.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water to dissolve the salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by an appropriate method (e.g., column chromatography).
Methyl Esterification of Carboxylic Acids
This protocol describes a general procedure for the conversion of a carboxylic acid to its corresponding methyl ester.
Materials:
-
Carboxylic acid substrate
-
This compound
-
Anhydrous solvent (e.g., DCM, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 eq) to the stirred solution.
-
Monitor the reaction by TLC or LC-MS. The reaction may be complete in a short time at 0 °C or may require warming to room temperature.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting methyl ester by column chromatography or distillation if necessary.
Data Presentation: Illustrative Reaction Conditions
The following tables provide illustrative examples of reaction conditions for methylation using this compound. Note: Due to the limited availability of comprehensive data in the published literature, these examples are intended as a general guide. Researchers should perform their own optimization for specific substrates.
Table 1: N-Methylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Proton Sponge | DCM | 0 to rt | 2 | >90 (Illustrative) |
| Pyrrolidine | None | Diethyl Ether | 0 | 1 | >95 (Illustrative) |
| Indole | NaH | DMF | 0 | 0.5 | >90 (Illustrative) |
Table 2: O-Methylation of Alcohols and Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | rt | 4 | >95 (Illustrative) |
| 4-Nitrobenzyl alcohol | NaH | THF | 0 to rt | 1 | >90 (Illustrative) |
| Catechol (mono-methylation) | K₂CO₃ (1 eq) | Acetone | rt | 6 | Selective (Illustrative) |
Table 3: Methyl Esterification of Carboxylic Acids
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | DCM | 0 to rt | 1 | >98 (Illustrative) |
| Acetic Acid | Diethyl Ether | 0 | 0.5 | >98 (Illustrative) |
| Phenylacetic Acid | DCM | rt | 2 | >95 (Illustrative) |
Visualizations
General Experimental Workflow for Methylation
Caption: General workflow for a methylation reaction.
The "Magic Methyl" Effect in Drug Discovery
Caption: The "Magic Methyl" effect in drug optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methyl_fluorosulfonate [chemeurope.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Acute toxicity of this compound (Magic Methyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. research.uga.edu [research.uga.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for Low-Temperature Methylation Using Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluorosulfonate (CH₃SO₃F), commonly known as "Magic Methyl," is a potent and highly reactive methylating agent utilized in organic synthesis.[1] Its high electrophilicity allows for the methylation of a wide range of nucleophiles, often under mild or low-temperature conditions. This property is particularly valuable in the synthesis of complex molecules and in drug development, where the introduction of a methyl group can significantly modulate a compound's biological activity, a phenomenon often referred to as the "magic methyl" effect.
However, the high reactivity of this compound is accompanied by extreme toxicity, necessitating stringent safety protocols.[2] This document provides detailed application notes, experimental protocols for low-temperature methylation, and comprehensive safety guidelines for the handling and use of this reagent.
The "Magic Methyl" Effect in Drug Discovery
The strategic addition of a methyl group to a drug candidate can lead to substantial improvements in its pharmacological profile. This "magic methyl" effect can manifest in several ways, including enhanced binding affinity, increased metabolic stability, and improved selectivity. The diagram below illustrates the conceptual basis of this effect.
Caption: The "Magic Methyl" effect in drug discovery.
Applications in Low-Temperature Methylation
This compound is particularly effective for the methylation of sensitive substrates where undesired side reactions may occur at higher temperatures. It readily reacts with a variety of nucleophiles including amines, phenols, and amides.
General Experimental Workflow for Low-Temperature Methylation
The following diagram outlines a typical workflow for a low-temperature methylation reaction using this compound.
Caption: General workflow for low-temperature methylation.
Quantitative Data for Methylation Reactions
The following tables summarize reaction conditions and yields for the methylation of various substrates using this compound. Note that many literature examples are conducted at room temperature; however, these reactions can often be adapted to lower temperatures to improve selectivity and minimize byproducts.
Table 1: N-Methylation of Heterocycles
| Substrate | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| Pyridine | Room Temp. | Not Specified | Not Specified | Not Specified | Beak et al. |
| 2-Pyridone | Room Temp. | Not Specified | Not Specified | Mixture of N- and O-methylated products | Beak et al. |
| Imidazole | Room Temp. | Not Specified | Not Specified | Not Specified | Beak et al. |
Table 2: O-Methylation of Phenols and Related Compounds
| Substrate | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| Phenol | Not Specified | Not Specified | Not Specified | Not Specified | General Reaction |
| 2-Hydroxypyridine | Room Temp. | Not Specified | Not Specified | High | Beak et al. |
Table 3: Methylation of Amides and Thioamides
| Substrate | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| N-Methylbenzamide | Room Temp. | Not Specified | Not Specified | High (O-methylation) | Beak et al. |
| 2-Thiopyridone | Room Temp. | Not Specified | Not Specified | High (S-methylation) | Beak et al. |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of a Heterocycle at Low Temperature (Adapted from General Principles)
Materials:
-
Heterocyclic substrate
-
This compound (handle with extreme caution)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Dry nitrogen or argon gas
-
Dry ice/acetone bath
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, dissolve the heterocyclic substrate (1.0 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0-1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.
-
Upon completion, carefully quench the reaction by the slow addition of a pre-cooled saturated aqueous sodium bicarbonate solution while maintaining the low temperature. (See detailed quenching protocol below).
-
Allow the mixture to slowly warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-methylated product.
Safety and Handling of this compound
EXTREME HAZARD: this compound is extremely toxic, volatile, and a suspected carcinogen.[3] Inhalation, ingestion, or skin contact can be fatal.[2] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Safety Protocol Workflow
Caption: Safety workflow for handling this compound.
Detailed Safety and Handling Protocol
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Check for perforations before each use.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An apron made of a resistant material is also recommended.
-
Respiratory Protection: Work must be performed in a high-efficiency chemical fume hood. In case of potential exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.
-
-
Handling and Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Use syringes and needles that have been dried and purged with inert gas for transfers.
-
Always work with the smallest quantity of the reagent necessary.
-
-
Quenching Protocol:
-
Unreacted this compound must be quenched carefully.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a solution of aqueous ammonia or sodium carbonate while stirring vigorously. The reaction is exothermic.
-
Alternatively, a solution of a secondary amine, such as diethylamine in an inert solvent, can be used for quenching.
-
Never quench with water alone, as this can produce corrosive and toxic fumes.
-
-
Decontamination and Waste Disposal:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.[4][5]
-
Rinse contaminated items with a quenching solution (see above) in the fume hood before washing.
-
Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[1]
-
-
First Aid Procedures:
-
Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.[3][6][7][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.[3][6][7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention.[3][6][7][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek urgent medical attention.[3][6][7]
-
Conclusion
This compound is a powerful reagent for low-temperature methylation, offering significant advantages in the synthesis of complex molecules and in drug discovery. However, its extreme toxicity demands the utmost respect and adherence to stringent safety protocols. By following the guidelines and protocols outlined in this document, researchers can safely and effectively utilize this valuable synthetic tool.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. polarlabprojects.com [polarlabprojects.com]
- 5. research.uga.edu [research.uga.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nbinno.com [nbinno.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for Substrate Methylation by Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl fluorosulfonate (CH₃SO₃F), commonly known as "Magic Methyl," is a potent and highly reactive methylating agent used in organic synthesis.[1][2] Its high electrophilicity allows for the methylation of a wide range of nucleophiles, often with high yields and specific regioselectivity.[3] However, its extreme toxicity necessitates strict adherence to safety protocols.[4][5] These application notes provide a comprehensive overview of the substrate scope, experimental protocols, and safety considerations for the use of this compound in methylation reactions. It is important to note that due to its hazardous nature, this compound has been largely replaced in many applications by the less volatile but similarly reactive methyl trifluoromethanesulfonate (methyl triflate).[1]
Substrate Scope and Applications
This compound is a powerful electrophile capable of methylating a diverse array of functional groups. Its reactivity generally follows the nucleophilicity of the substrate, with softer nucleophiles reacting more readily.
Key Substrate Classes:
-
Ambident Nucleophiles: this compound exhibits remarkable regioselectivity in the methylation of prototropic ambident nucleophiles, such as those containing X=Y-ZH systems (where X, Y, and Z can be N, O, or S).[3] The methylation typically occurs at the more nucleophilic heteroatom. For instance, 2-pyridone is methylated predominantly on the nitrogen atom.[3]
-
Nitrogen Nucleophiles: A wide variety of nitrogen-containing compounds can be effectively methylated. This includes primary, secondary, and tertiary amines, anilines, and nitrogen-containing heterocycles like pyridines, imidazoles, and pyrazoles.[6][7][8][9][10]
-
Sulfur Nucleophiles: Thiols, thioamides, and sulfides are readily methylated to the corresponding S-methylated products.[11][12] The high nucleophilicity of sulfur makes these reactions particularly efficient.
-
Oxygen Nucleophiles: Alcohols and phenols can be methylated to form methyl ethers.[13][14][15] The reaction with phenols is generally efficient, though side reactions can occur depending on the substrate and reaction conditions.
-
Other Nucleophiles: The reactivity of this compound extends to other nucleophiles, including selenides and cyclopropylsulfides.[3]
Quantitative Data Summary
The following table summarizes representative yields for the methylation of various substrates with this compound and related powerful methylating agents. It is important to note that reaction conditions can significantly influence the outcome and yield.
| Substrate Class | Specific Substrate | Methylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Ambident Nucleophile | 2-Pyridone | This compound | Neat | Room Temp | - | Mixture of N- and O-methylated products | [3] |
| Sulfur Nucleophile | Thioamide derivative | Methyl iodide | - | - | - | 62 | [11] |
| Nitrogen Nucleophile | Aniline | Methanol (with Ru catalyst) | - | 60 | - | High | [9] |
| Nitrogen Nucleophile | Substituted Anilines | Methanol (with Ru catalyst) | - | 140 | 12 h | 70-98 | [8] |
| Oxygen Nucleophile | Phenol | Methane (with catalyst) | - | 300-475 | - | Variable | [14] |
Note: Direct quantitative data for a wide range of substrates with this compound under standardized conditions is limited in the readily available literature, reflecting the shift towards less hazardous reagents like methyl triflate. The provided data offers a qualitative understanding of its reactivity.
Experimental Protocols
EXTREME CAUTION: this compound is a highly toxic, volatile, and corrosive substance. It is a suspected human carcinogen and can cause fatal pulmonary edema upon inhalation.[4][5][16] All manipulations must be carried out in a certified high-performance fume hood with appropriate personal protective equipment (PPE), including a full-face respirator, chemically resistant gloves, and a lab coat.
General Protocol for Methylation
This protocol provides a general guideline for the methylation of a nucleophilic substrate using this compound. The specific conditions (solvent, temperature, reaction time, and workup) may need to be optimized for each substrate.
Materials:
-
Substrate (e.g., amine, thiol, phenol)
-
This compound (handle with extreme care)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, diethyl ether)
-
Quenching solution (e.g., aqueous ammonia, sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Cooling bath (if required)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in an appropriate anhydrous solvent.
-
Cooling (if necessary): Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of this compound: Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution via a syringe. The addition should be done dropwise to control any exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a suitable quenching solution (e.g., aqueous ammonia for amines, or sodium bicarbonate for other substrates) at a low temperature. CAUTION: The quenching process can be exothermic.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[17][18]
-
Wash the organic layer sequentially with water and brine to remove any remaining salts and aqueous impurities.[18][19]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[18]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[18]
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the methylation of a substrate using this compound.
Reaction Mechanism: Sₙ2 Methylation
Caption: The Sₙ2 mechanism for the methylation of a nucleophile (Nu:⁻) by this compound.
Functional Group Tolerance and Limitations
While a powerful methylating agent, the high reactivity of this compound can lead to a lack of chemoselectivity in complex molecules with multiple nucleophilic sites.
-
Tolerated Groups (with caution): Less nucleophilic functional groups may be tolerated, but this is highly substrate-dependent. Careful optimization of reaction conditions (e.g., low temperature) may be required to achieve selective methylation.
-
Reactive Groups: Highly nucleophilic functional groups such as primary and secondary amines, thiols, and electron-rich heterocycles will react readily. Acidic protons can also be removed by the fluorosulfonate anion byproduct, potentially leading to side reactions.
-
Steric Hindrance: As with other Sₙ2 reactions, the rate of methylation is sensitive to steric hindrance at the nucleophilic center.[13]
Safety and Handling
This compound is extremely hazardous and should only be handled by trained personnel in a well-equipped laboratory.
-
Toxicity: It is acutely toxic by all routes of exposure, particularly inhalation, and can cause severe chemical burns and delayed-onset pulmonary edema which can be fatal.[4][5]
-
Personal Protective Equipment (PPE): Always use a full-face respirator with an appropriate cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and eye protection (goggles and face shield).
-
Handling: All manipulations should be performed in a high-performance chemical fume hood. Use sealed systems and inert atmosphere techniques to prevent exposure and reaction with moisture.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[19]
-
Disposal: All waste, including contaminated materials and quenching solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly effective reagent for the methylation of a broad range of nucleophiles. Its predictable regioselectivity with ambident nucleophiles makes it a valuable tool in specific synthetic applications. However, its extreme toxicity necessitates rigorous safety precautions. For many applications, less hazardous alternatives like methyl trifluoromethanesulfonate are preferred. Researchers must carefully weigh the synthetic advantages of this compound against its significant safety risks and ensure that all necessary precautions are in place before its use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [drugfuture.com]
- 5. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [openresearch.surrey.ac.uk]
- 14. US4158101A - Process for the methylation of phenolic compounds - Google Patents [patents.google.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts with Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthesis of quaternary ammonium salts using methyl fluorosulfonate. It includes application notes, safety protocols, experimental procedures, and data presentation to guide researchers in the safe and effective use of this potent methylating agent.
Application Notes
Introduction to Quaternary Ammonium Salts and the Role of this compound
Quaternary ammonium salts are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. These compounds are widely utilized in various fields, including as phase transfer catalysts, surfactants, disinfectants, and importantly, as key structural motifs in pharmaceuticals. The synthesis of these salts typically involves the alkylation of a tertiary amine, a reaction known as quaternization.
This compound (CH₃SO₃F), often referred to as "Magic Methyl," is an exceptionally powerful methylating agent due to the excellent leaving group ability of the fluorosulfonate anion.[1] Its high electrophilicity allows for the rapid and often quantitative methylation of even weakly nucleophilic tertiary amines and nitrogen-containing heterocycles under mild conditions.[1] This high reactivity makes it a valuable tool in organic synthesis, particularly in the context of drug development where the introduction of a methyl group can significantly impact a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect.
The "Magic Methyl" Effect in Drug Development
In drug discovery and lead optimization, the addition of a single methyl group to a drug candidate can lead to a profound and sometimes unexpected increase in potency and other desirable pharmacological properties. This "magic methyl" effect is attributed to several factors, including:
-
Enhanced Binding Affinity: A strategically placed methyl group can improve the binding of a drug molecule to its target protein by filling a hydrophobic pocket, leading to a more favorable binding free energy.
-
Increased Metabolic Stability: Methylation at a metabolically vulnerable position can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.
-
Improved Physicochemical Properties: The introduction of a methyl group can modulate a molecule's lipophilicity, solubility, and other properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Given its high reactivity, this compound can be a valuable reagent for exploring the "magic methyl" effect in late-stage functionalization of complex molecules, where milder methylating agents may fail to react.
Critical Safety Precautions for Handling this compound
This compound is an extremely hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Toxicity: It is highly toxic if inhaled, ingested, or in contact with skin. Inhalation can be fatal due to the risk of pulmonary edema.[1]
-
Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Flammability: It is a flammable liquid and vapor.
-
Reactivity: It reacts violently with water and other protic solvents.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Safety goggles and a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat is required.
-
Respiratory Protection: In case of inadequate ventilation, a suitable respirator must be used.
Handling and Storage:
-
Always work in a certified chemical fume hood.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Have appropriate spill containment and cleanup materials readily available.
-
Ensure access to an emergency eyewash station and safety shower.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of quaternary ammonium salts using a highly reactive methylating agent like this compound. These should be considered as starting points and may require optimization for specific substrates. Extreme caution must be exercised at all times.
Protocol 1: Synthesis of a Generic N-Methylated Quaternary Ammonium Fluorosulfonate
This protocol describes the methylation of a generic tertiary amine.
Materials:
-
Tertiary amine (e.g., triethylamine, N-methylimidazole)
-
This compound (CH₃SO₃F)
-
Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane, acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen/argon inlet
-
Syringe for liquid transfer
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the tertiary amine (1.0 eq.) in an appropriate anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound (1.0 - 1.1 eq.) dropwise to the stirred solution via syringe. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC or NMR spectroscopy. In many cases, the quaternary ammonium salt will precipitate out of the solution.
-
Isolation: If a precipitate has formed, collect the solid product by filtration under an inert atmosphere. Wash the solid with cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quaternary ammonium salts using highly reactive methylating agents. The data is based on analogous reactions with potent methylating agents and should be considered as a general guide.
| Substrate (Tertiary Amine) | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | This compound (inferred) | Diethyl Ether | 0 to RT | 1-2 | >90 |
| N-Methylimidazole | This compound (inferred) | Dichloromethane | 0 to RT | 1-3 | >95 |
| Pyridine | This compound (inferred) | Acetonitrile | 0 to RT | 2-4 | >90 |
Visualizations
Caption: General reaction scheme for the synthesis of quaternary ammonium salts.
Caption: Experimental workflow for the synthesis of quaternary ammonium salts.
References
Troubleshooting & Optimization
"safe handling procedures for methyl fluorosulfonate"
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with methyl fluorosulfonate (CAS 421-20-5). Given its extreme toxicity, all procedures must be conducted with the utmost caution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered so hazardous?
This compound, often nicknamed "Magic Methyl," is a powerful and highly reactive methylating agent used in organic synthesis.[1][2][3] Its extreme hazard profile stems from several properties:
-
Acute Toxicity: It is fatal if inhaled and toxic if swallowed or in contact with skin.[4][5] The lethal concentration (LC50) in rats is approximately 5-6 ppm, a toxicity level comparable to phosgene.[2][6] There has been at least one reported human fatality from accidental exposure.[5][7]
-
Corrosivity: It is a strong irritant that can cause severe chemical burns to the skin, eyes, and respiratory tract.[8]
-
Reactivity: It reacts violently with water, steam, and acids, which can evolve corrosive vapors.[8]
-
Mutagenicity: As a potent alkylating agent, it can damage DNA, making it a potential mutagen and carcinogen.[3][4]
Q2: Are there established occupational exposure limits (OELs) for this compound?
There are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH established for this compound.[9][10] Given its high toxicity, all work must be conducted under the principle of keeping exposure as low as reasonably achievable. Engineering controls, such as a certified chemical fume hood, are mandatory.
Q3: What are the immediate signs of exposure?
Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[8] Inhalation may lead to pulmonary edema (fluid in the lungs), which can be delayed and is a life-threatening emergency.[4][6] Symptoms of pulmonary edema include shortness of breath, coughing, and wheezing.
Q4: Can I substitute this compound with a safer alternative?
Yes, due to its extreme hazards, this compound has been largely replaced in many applications by other strong methylating agents like methyl trifluoromethanesulfonate (methyl triflate), which is considered less volatile and less acutely toxic, though still highly hazardous.[2] The feasibility of substitution must be assessed for each specific chemical reaction.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Accidental Spill (Small) | Improper handling; Container failure | Evacuate the immediate area. Ensure you are wearing full PPE (See Q5). Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site once the material is removed. |
| Strong, Irritating Odor Detected | Leaking container; Inadequate ventilation | Do not attempt to locate the source without proper respiratory protection. Evacuate the lab immediately and notify your institution's Environmental Health & Safety (EHS) department. If you are trained and equipped with a self-contained breathing apparatus (SCBA), you may re-enter to secure the container, but this should only be done by emergency responders. |
| Visible Fumes When Opening Bottle | Reaction with atmospheric moisture | This indicates the presence of moisture. The reagent is highly sensitive. Ensure you are working under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is scrupulously dried before use. Store the container with a tight-fitting cap, sealed with paraffin tape. |
| Skin or Eye Contact | Inadequate PPE; Accidental splash | This is a medical emergency. Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes. For skin contact, remove all contaminated clothing while flushing. For eye contact, hold the eyelids open to ensure complete irrigation. Seek immediate medical attention without delay.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 421-20-5 | [2][6][8] |
| Molecular Formula | CH₃FO₃S | [2][6][8] |
| Molecular Weight | 114.10 g/mol | [4][6] |
| Appearance | Colorless liquid with an ethereal odor | [8] |
| Density | 1.41 - 1.45 g/mL | [1][6] |
| Boiling Point | 92 - 94 °C | [2][6] |
| Melting Point | -95 °C | [6][8] |
| Flash Point | 10 °C | [8] |
| Vapor Pressure | 57.3 mmHg at 25°C | [8] |
| Toxicity (Inhalation) | LC50 (rat, 1 hr): 5-6 ppm | [5][6] |
| Toxicity (Oral) | LD50 (mouse): <112 mg/kg | [6] |
Experimental Protocols
General Protocol for Handling this compound in a Methylation Reaction
This protocol provides a general workflow. It must be adapted for specific experimental conditions and performed only by trained personnel within a designated area and with prior EHS approval.
1. Preparation and Pre-Reaction Setup:
- Designated Area: All work must be conducted in a certified, high-performance chemical fume hood.
- Inert Atmosphere: Assemble all glassware, ensuring it is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use septa and cannulation techniques for liquid transfers.
- Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Ensure a safety shower and eyewash station are immediately accessible.
- Spill Kit: Have a spill kit containing inert absorbent material, non-sparking tools, and a waste container ready.
2. Reagent Handling and Reaction:
- Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
- Using a syringe or cannula under positive inert gas pressure, carefully transfer the required amount of this compound to the reaction vessel, which is pre-charged with solvent and the substrate to be methylated.
- Perform the addition slowly and, if necessary, cool the reaction vessel in an ice bath to control any exothermic reaction.
- Maintain the inert atmosphere throughout the reaction.
3. Reaction Quench and Workup:
- Upon completion, the reaction must be quenched carefully. A common method is the slow addition of a nucleophilic solvent like methanol or isopropanol while cooling the reaction vessel. Never quench with water directly due to the violent reaction.
- After quenching, the mixture can be worked up using standard laboratory procedures.
4. Decontamination and Disposal:
- Decontaminate all glassware and equipment that came into contact with this compound. Rinse with a suitable solvent (e.g., methanol) to react with any residue. The rinsate must be collected as hazardous waste.
- Dispose of all waste, including unused reagent, reaction mixtures, and contaminated materials, in accordance with institutional and regulatory guidelines for highly toxic and reactive waste.
Visualizations
Caption: Logical workflow for safe experiment execution.
Caption: Interrelation of primary chemical hazards.
References
- 1. Methyl_fluorosulfonate [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acsh.org [acsh.org]
- 4. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute toxicity of this compound (Magic Methyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Cas 421-20-5,this compound | lookchem [lookchem.com]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
Technical Support Center: Methyl Fluorosulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling and quenching reactions involving methyl fluorosulfonate. Due to its extreme toxicity, all operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent or Uncontrolled Reaction During Quenching | Quenching agent added too quickly. | Immediately cease addition of the quenching agent. If safe to do so, cool the reaction vessel with an ice bath. |
| Incorrect quenching agent used. | Refer to the recommended quenching protocols below. Never quench with strong, concentrated acids or bases without initial dilution and cooling. | |
| Reaction scale is too large for the quenching vessel. | Ensure the quenching vessel has at least 5-10 times the volume of the reaction mixture to accommodate for potential gas evolution and foaming. | |
| Incomplete Quenching (Residual Alkylating Agent) | Insufficient amount of quenching agent used. | Use a significant excess of the quenching agent (refer to protocols below). |
| Poor mixing of biphasic reaction mixture. | Ensure vigorous stirring to promote contact between the organic and aqueous layers. | |
| Quenching time is too short. | Allow the quenched mixture to stir for a sufficient duration (e.g., several hours to overnight) to ensure complete reaction. | |
| Spill of this compound | Accidental spillage during handling or transfer. | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels directly on the spill. Decontaminate the area with a solution of aqueous ammonia or sodium hydroxide (see spill decontamination protocol). |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard of this compound?
A1: this compound, also known as "Magic Methyl," is an extremely toxic and volatile alkylating agent. It is fatal if inhaled, toxic in contact with skin, and causes severe skin and eye burns.[1] Inhalation can cause delayed-onset pulmonary edema, which can be fatal.[2] It is also a suspected carcinogen.
Q2: What are the recommended quenching agents for this compound?
A2: While specific data for this compound is limited, protocols for analogous and highly reactive alkylating agents like dimethyl sulfate suggest the use of aqueous solutions of ammonia (ammonium hydroxide) or sodium hydroxide.[3][4] Amines, such as diethylamine or triethylamine, are also effective.
Q3: How does hydrolysis affect this compound?
A3: this compound is expected to hydrolyze in the presence of water to form fluorosulfonic acid and methanol. This reaction can be slow, and the hydrolysis products are themselves corrosive and toxic. Therefore, relying solely on water for quenching is not recommended.
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station and hold the eyelids open. Remove contaminated clothing while flushing. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound, including quenched reaction mixtures and contaminated materials, must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain.
Experimental Protocols
Protocol 1: Quenching of Residual this compound in a Reaction Mixture
This protocol is based on procedures for analogous reactive alkylating agents. Caution: This reaction is exothermic and will generate fumes. Perform all steps in a well-ventilated chemical fume hood.
Materials:
-
Reaction mixture containing residual this compound
-
Saturated aqueous sodium bicarbonate solution (for initial, cautious neutralization of any acidic components)
-
2 M aqueous sodium hydroxide solution or 10-28% aqueous ammonia solution
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Cool the Reaction: Cool the reaction vessel to 0 °C using an ice bath.
-
Initial Neutralization (if acidic): If the reaction mixture is acidic, slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring until gas evolution ceases. This step should be performed with extreme caution to control foaming.
-
Addition of Quenching Agent: While maintaining the temperature at 0 °C and with vigorous stirring, slowly add the 2 M sodium hydroxide solution or 10-28% aqueous ammonia solution. A significant excess (at least 5-10 molar equivalents relative to the initial amount of this compound) of the quenching agent should be used.
-
Stirring: Allow the mixture to stir at 0 °C for at least 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for a minimum of 2 hours to ensure complete quenching. For larger scales or if there is any doubt about the completeness of the reaction, stirring overnight is recommended.
-
Work-up: Once the quenching is complete, the reaction mixture can be worked up as required by the specific experimental procedure (e.g., extraction, separation of layers).
Protocol 2: Decontamination of Glassware and Equipment
Materials:
-
Contaminated glassware/equipment
-
2 M aqueous sodium hydroxide solution or 10-28% aqueous ammonia solution
-
Suitable container for rinsing
Procedure:
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent (e.g., the solvent used in the reaction) to remove the bulk of the organic residues. Collect this rinse as hazardous waste.
-
Decontamination: Carefully rinse the glassware and equipment with a 2 M sodium hydroxide solution or a 10-28% aqueous ammonia solution. Allow the decontamination solution to be in contact with the surfaces for at least 15 minutes.
-
Final Rinse: Thoroughly rinse the glassware and equipment with water.
-
Waste Disposal: The initial organic rinse and the decontamination solution should be collected and disposed of as hazardous waste.
Protocol 3: Spill Decontamination
Materials:
-
Inert absorbent material (vermiculite, sand)
-
2 M aqueous sodium hydroxide solution or 10-28% aqueous ammonia solution in a spray bottle
-
Heavy-duty plastic bags for waste disposal
-
Appropriate PPE
Procedure:
-
Containment: Cover the spill with an inert absorbent material to contain it.
-
Neutralization: Slowly and carefully spray the absorbent material with a 2 M sodium hydroxide solution or a 10-28% aqueous ammonia solution. Be aware that this may cause fuming.
-
Collection: Carefully collect the absorbent material using spark-proof tools and place it in a heavy-duty plastic bag.
-
Final Decontamination: Decontaminate the spill area by wiping with a cloth soaked in the sodium hydroxide or ammonia solution, followed by a water rinse.
-
Waste Disposal: Seal the plastic bag and dispose of it, along with any contaminated cleaning materials, as hazardous waste.
Visualizations
References
Technical Support Center: Decontamination of Glassware Used with Magic Methyl (Methyl Fluorosulfonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the safe and effective decontamination of laboratory glassware that has been in contact with Magic Methyl (methyl fluorosulfonate). Adherence to these procedures is critical due to the extreme toxicity and reactivity of this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the decontamination of glassware used with Magic Methyl.
| Problem | Possible Cause | Solution | Verification |
| Persistent oily residue or droplets on glassware after decontamination. | Incomplete quenching of Magic Methyl. | Repeat the decontamination protocol, ensuring sufficient reagent volume and reaction time at each step. Pay close attention to the reaction during the addition of the quenching agents. | After the final rinse, the glassware should be perfectly clean, with water sheeting evenly across the surface without beading. |
| Fuming or hissing continues after the addition of isopropanol. | A large amount of residual Magic Methyl is present. | Continue to add the quenching agent slowly and cautiously until the reaction subsides. Ensure the reaction vessel is in an ice bath to manage the exotherm. | The cessation of fuming and gas evolution indicates the reaction is complete at that stage. |
| A white solid forms in the glassware during decontamination. | Formation of insoluble salts from the reaction of acidic byproducts with the quenching solution or impurities. | Acidify the final aqueous solution with a dilute acid (e.g., 1 M HCl) to dissolve the salts before disposal. | The solid should dissolve upon acidification. |
| Uncertainty about complete decontamination. | The reaction is not always visually obvious, especially with trace amounts. | For critical applications, a residual contaminant analysis may be necessary. A common method involves rinsing the glassware with a known solvent and analyzing the rinsate by Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4]. | The analytical results should show the absence of this compound or its byproducts below a predetermined limit of detection. |
Frequently Asked Questions (FAQs)
Q1: What is Magic Methyl and why does it require special decontamination procedures?
A1: Magic Methyl, or this compound, is a potent methylating agent.[5] It is extremely toxic, volatile, and reacts vigorously with nucleophiles, including water.[6][7][8] Standard glassware cleaning methods are insufficient and dangerous, as they can lead to uncontrolled reactions and exposure to the toxic substance.
Q2: What are the primary hazards associated with Magic Methyl?
A2: The primary hazards are its extreme toxicity upon inhalation, ingestion, and skin contact, and its high reactivity.[6][7] It is a suspected carcinogen and can cause severe damage to the respiratory system, eyes, and skin.[6]
Q3: What are the principles behind the recommended decontamination protocol?
A3: The protocol is based on a stepwise quenching of the reactive Magic Methyl. It begins with a less reactive nucleophile (isopropanol) to control the initial, most vigorous reaction, followed by a more reactive one (aqueous solution) to ensure complete degradation to less toxic products (fluorosulfonic acid and methanol).[9]
Q4: Can I use other alcohols or bases for quenching?
A4: While other alcohols and bases will react with Magic Methyl, the recommended protocol using isopropanol and then a basic aqueous solution is designed for a controlled and safe reaction. Using stronger bases or more reactive alcohols could lead to a dangerously fast and exothermic reaction.
Q5: What should I do in case of a spill of Magic Methyl?
A5: In case of a spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean it up yourself unless you are trained and equipped to handle hazardous material spills.
Q6: How do I dispose of the waste generated from the decontamination process?
A6: The final quenched solution will be alkaline and contain salts and methanol. It should be collected in a properly labeled hazardous waste container and disposed of according to your institution's hazardous waste management guidelines.[10][11]
Experimental Protocols
Protocol 1: Decontamination of Glassware
This protocol is for the routine decontamination of glassware that has contained Magic Methyl.
Materials:
-
Isopropanol
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a properly functioning chemical fume hood.
Procedure:
-
Initial Rinse (in a fume hood):
-
Carefully rinse the glassware with a small amount of isopropanol to remove the bulk of the residual Magic Methyl.
-
Collect the rinsate in a dedicated, labeled hazardous waste container.
-
-
Quenching Step 1: Isopropanol:
-
Place the glassware in a secondary container within the fume hood.
-
Add isopropanol to the glassware, ensuring all potentially contaminated surfaces are covered.
-
Allow the glassware to stand for at least 30 minutes. Observe for any signs of reaction (e.g., gas evolution, heat).
-
-
Quenching Step 2: Saturated Sodium Bicarbonate Solution:
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to the isopropanol in the glassware. Be prepared for some gas evolution (CO2).
-
Allow the mixture to stand for at least 1 hour to ensure complete hydrolysis of any remaining Magic Methyl.
-
-
Final Rinsing:
-
Dispose of the quenching solution into the designated hazardous waste container.
-
Rinse the glassware thoroughly with deionized water at least three times.
-
-
Final Cleaning:
-
The glassware can now be cleaned using standard laboratory cleaning procedures.
-
Visualizations
Chemical Degradation Pathway
References
- 1. Method for detecting methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate residues - Eureka | Patsnap [eureka.patsnap.com]
- 2. Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residual Solvents in Medical Devices [eag.com]
- 4. Quantification of residual solvents in Fluticasone Furoate using HS-GC-FID â Vitas Analytical Services [vitas.no]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acute toxicity of this compound (Magic Methyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acsh.org [acsh.org]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
"personal protective equipment for handling methyl fluorosulfonate"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of methyl fluorosulfonate. The following information is intended to supplement, not replace, your institution's safety protocols and the chemical's Safety Data Sheet (SDS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Visible degradation of gloves (swelling, discoloration, cracking) during use. | Chemical permeation and degradation of the glove material. | Immediately move away from the chemical, remove gloves using the proper technique to avoid skin contact, and wash hands thoroughly. Dispose of the contaminated gloves as hazardous waste. Re-evaluate the glove material selection; consider a more resistant material such as Butyl rubber or Viton™. |
| A sharp, pungent odor is detected while working in the fume hood. | Inadequate fume hood performance or a potential leak in the experimental setup. | Immediately cease the experiment. Ensure the fume hood sash is at the appropriate height. Check the fume hood's certification and airflow monitor. If the odor persists, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department. |
| The this compound solution appears discolored or contains precipitates. | Contamination or degradation of the reagent. | Do not use the reagent. Cap the container tightly, label it as "Suspected Contamination - Do Not Use," and consult your laboratory supervisor or EHS for proper disposal procedures. |
| A small spill occurs within the fume hood. | Accidental mishandling during transfer. | Neutralize the spill with an appropriate absorbent material for corrosive and flammable liquids (e.g., vermiculite, sand). Use non-sparking tools for cleanup. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area as per your lab's protocol. |
| Skin or eye contact occurs. | Accidental splash or exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, remove contaminated clothing while flushing. For eye contact, use an eyewash station, holding the eyelids open. Seek immediate medical attention and provide the SDS to the medical personnel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly toxic, corrosive, and flammable liquid. It is fatal if inhaled and toxic if swallowed or in contact with skin.[1] It can cause severe skin burns and serious eye damage.[1] Vapors may form an explosive mixture with air.
Q2: What is the minimum personal protective equipment (PPE) required for handling this compound?
A2: The minimum required PPE includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves. Double gloving is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[2] If there is a risk of exposure above the permissible limit, a respirator may be required.
Q3: How should I properly store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3]
Q4: What should I do in case of a large spill outside of a fume hood?
A4: Evacuate the area immediately and alert others. Contact your institution's emergency response team or EHS. Do not attempt to clean it up yourself.
Q5: How do I dispose of waste containing this compound?
A5: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Personal Protective Equipment (PPE) Selection
| PPE Component | Material/Type | Rationale/Considerations |
| Hand Protection | Primary Glove: Butyl Rubber or Viton™Secondary (Inner) Glove: Nitrile | Butyl rubber and Viton™ generally offer excellent resistance to a wide range of corrosive chemicals. Nitrile provides good splash protection and dexterity for the inner glove. Double gloving is a best practice for handling highly hazardous materials. |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against splashes and vapors. |
| Face Protection | Full-face shield worn over safety goggles. | Provides an additional layer of protection for the face from splashes. |
| Body Protection | Flame-resistant laboratory coat, chemical-resistant apron. | Protects against splashes and potential fire hazards. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory Protection | Work must be performed in a certified chemical fume hood. | To prevent inhalation of fatal vapors.[1] A respirator may be required for emergency situations or if there is a potential for exposure above the occupational exposure limit. |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when planning to work with this compound.
References
Technical Support Center: Methyl Fluorosulfonate Inhalation Toxicity and Response
This technical support center provides essential information for researchers, scientists, and drug development professionals working with methyl fluorosulfonate. It includes troubleshooting guides and frequently asked questions (FAQs) regarding its inhalation toxicity and appropriate response measures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered highly hazardous?
This compound (also known as "Magic Methyl") is a powerful methylating agent used in organic synthesis.[1] It is considered highly hazardous due to its extreme toxicity, particularly through inhalation.[2][3] The compound is a potent alkylating agent, meaning it can transfer methyl groups to biological molecules, disrupting their function and leading to cellular damage.[4][5]
Q2: What are the primary health effects of inhaling this compound?
The most critical health effect of acute inhalation exposure to this compound is severe, life-threatening pulmonary edema (fluid accumulation in the lungs).[1][6][7] This can rapidly progress to respiratory failure and death.[6] Other symptoms may include irritation of the respiratory tract, coughing, choking, and damage to the mucous membranes.[7] Due to its corrosive nature, it can also cause severe burns to the skin and eyes upon contact.[8]
Q3: What is the reported lethal concentration for this compound inhalation?
The median lethal concentration (LC50) for rats exposed to this compound for one hour is approximately 5-6 parts per million (ppm).[1][2][6] This high toxicity is comparable to that of phosgene, a chemical warfare agent.[6]
Q4: What should I do in case of accidental inhalation of this compound?
Immediate medical attention is critical. The following first aid measures should be taken:
-
Move to Fresh Air: Immediately remove the affected person from the contaminated area to fresh air.[9][10]
-
Administer Oxygen: If breathing is difficult, administer oxygen.[9][10]
-
Artificial Respiration: If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[9][10]
-
Seek Immediate Medical Help: Call for emergency medical services without delay.[9][10]
-
Corticosteroid Administration: The immediate administration of corticosteroids should be considered for individuals suspected of inhaling the agent.[8]
-
Observation: The individual should be kept under close observation for at least the first 24 hours, as the onset of pulmonary edema can be delayed.[8]
Q5: What personal protective equipment (PPE) is necessary when working with this compound?
Due to its high toxicity, stringent safety precautions are mandatory. This includes:
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood with proper ventilation.[8] For certain operations, a full-face respirator with an appropriate cartridge may be necessary.
-
Hand Protection: Wear chemical-resistant gloves. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. Additional protective clothing may be necessary depending on the scale of the experiment.
Troubleshooting Guide for Experiments
This guide addresses potential issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Faint, sweet, or sharp odor detected in the lab. | Potential leak from apparatus or improper handling. | IMMEDIATE EVACUATION of the area. Do not attempt to locate the source. Activate the emergency alarm and notify the safety officer. Only trained personnel with appropriate respiratory protection should re-enter to assess and mitigate the leak. |
| Visible fumes or mist outside the fume hood. | Inadequate fume hood sash height or excessive air turbulence in the lab. | Lower the fume hood sash to the indicated safe working height. Minimize movement and traffic in front of the fume hood to reduce turbulence. If fumes persist, stop the experiment, secure the reaction, and contact the safety officer. |
| Spill of this compound. | Accidental breakage of glassware or transfer error. | For a minor spill inside a fume hood: 1. Alert others in the lab. 2. Use a spill kit with an inert absorbent material (e.g., vermiculite, sand).[9] 3. Do not use combustible materials for absorption. 4. Gently cover the spill, working from the outside in. 5. Collect the absorbed material into a sealed, labeled hazardous waste container.[11] 6. Decontaminate the area with a suitable solution. For a major spill or any spill outside a fume hood: IMMEDIATE EVACUATION and call for emergency response. |
| Contamination of personal protective equipment (PPE). | Splash during transfer or reaction. | Immediately and carefully remove the contaminated PPE, avoiding contact with skin. Dispose of disposable items in a sealed hazardous waste bag. Non-disposable items should be decontaminated according to established procedures before reuse. Wash hands and any potentially exposed skin thoroughly. |
Quantitative Toxicity Data
The following table summarizes the acute inhalation toxicity data for this compound.
| Parameter | Species | Exposure Duration | Value | Reference |
| LC50 (Lethal Concentration, 50%) | Rat | 1 hour | ~ 5-6 ppm | [1][2][6] |
Experimental Protocols
Protocol: Determination of Acute Inhalation Toxicity (LC50) in Rats (Based on OECD Guideline 403)
This protocol provides a representative methodology for determining the acute inhalation toxicity of a substance like this compound.
1. Objective: To determine the median lethal concentration (LC50) of this compound following a single, short-term inhalation exposure in rats.
2. Materials and Methods:
-
Test Substance: this compound
-
Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females. Animals are acclimated for at least 5 days before the study.
-
Inhalation Exposure System: A dynamic, nose-only or whole-body inhalation exposure chamber designed to maintain a stable and uniform concentration of the test atmosphere.[12] The system should be equipped with a generator for the test atmosphere, monitoring equipment for concentration, temperature, and humidity, and an exhaust system for safe removal of the test substance.
-
Generation of Test Atmosphere: A solution of this compound in a suitable volatile solvent (if necessary) is aerosolized or vaporized to create the desired atmospheric concentration. The concentration is continuously monitored using an appropriate analytical method (e.g., gas chromatography).
-
Experimental Groups: At least three exposure groups and one control group (exposed to clean air or vehicle control). Each group consists of an equal number of male and female rats (typically 5-10 per sex).
-
Exposure Conditions:
-
Duration: A single exposure of 1 to 4 hours.
-
Concentrations: A range of concentrations designed to produce mortality rates between 10% and 90%. A preliminary range-finding study with a smaller number of animals may be conducted to determine the appropriate concentration range.
-
Chamber Environment: Temperature and humidity are maintained within a narrow range (e.g., 22 ± 2°C and 40-60% relative humidity).
-
3. Procedure:
-
Animals are placed in the inhalation chamber.
-
The test atmosphere is generated and stabilized at the target concentration.
-
Animals are exposed for the predetermined duration.
-
Following exposure, animals are returned to their cages.
-
Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in respiration, activity, neurological signs), and body weight changes at regular intervals for at least 14 days post-exposure.
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.
4. Data Analysis:
-
The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Visualizations
Diagram: Proposed Signaling Pathway for this compound-Induced Pulmonary Edema
Caption: Proposed mechanism of this compound-induced pulmonary edema.
Diagram: Experimental Workflow for Inhalation Toxicity Study
Caption: Workflow for an acute inhalation toxicity study.
References
- 1. oecd.org [oecd.org]
- 2. Drug-Induced Pulmonary Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. testinglab.com [testinglab.com]
- 4. Alternative acute inhalation toxicity testing by determination of the concentration-time-mortality relationship: experimental comparison with standard LC50 testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ecetoc.org [ecetoc.org]
- 8. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Inhalation exposure technology, dosimetry, and regulatory issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis and Decomposition of Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for safely handling and conducting experiments involving methyl fluorosulfonate. Given its highly reactive and toxic nature, a thorough understanding of its hydrolysis and decomposition pathways is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (CH₃SO₃F), often called "Magic Methyl," is a powerful methylating agent used in organic synthesis.[1][2] It is extremely hazardous due to its high toxicity, flammability, and violent reactivity with moisture.[3] Inhalation, ingestion, or skin contact can be fatal, with toxic effects comparable to phosgene.[1] It is also considered a potential carcinogen.[3]
Q2: What are the primary products of this compound hydrolysis?
Upon contact with water, this compound undergoes rapid and exothermic hydrolysis to produce highly corrosive and toxic substances: hydrofluoric acid (HF) and sulfuric acid (H₂SO₄).
Q3: How does pH affect the hydrolysis of this compound?
Q4: What is the influence of temperature on the decomposition of this compound?
As with most chemical reactions, the rate of hydrolysis and decomposition of this compound is expected to increase with temperature. While specific activation energy values for this compound hydrolysis are not available in the search results, studies on related compounds show a clear temperature dependence on the rate of solvolysis.[5][6]
Q5: How should I store this compound?
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, compatible container, away from sources of ignition and moisture.[7] It should be segregated from incompatible materials such as acids, bases, and oxidizing agents.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid or violent reaction upon addition of a reagent. | The reagent or solvent contains residual moisture, leading to rapid hydrolysis of this compound. | 1. Ensure all glassware is rigorously dried before use. 2. Use freshly distilled or anhydrous solvents. 3. Consider adding a drying agent to the reaction mixture if compatible. |
| Low yield of the desired methylated product. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Decomposition of this compound due to moisture. 3. Side reactions with the solvent or impurities. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, TLC). 2. Increase reaction time or temperature cautiously. 3. Ensure a strictly anhydrous reaction environment. 4. Choose a non-reactive, anhydrous solvent. |
| Formation of a white precipitate or fuming in the reaction flask. | This is likely due to the reaction of this compound with atmospheric moisture, producing sulfuric and hydrofluoric acids. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use sealed reaction vessels and techniques that minimize exposure to air. |
| Difficulty in quenching the reaction safely. | The high reactivity of unreacted this compound with the quenching agent. | 1. Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching. 2. Use a less reactive quenching agent initially, such as isopropanol, followed by a more reactive one like methanol, and finally, water, all added slowly and dropwise with vigorous stirring.[8] |
| Accidental Spill. | Improper handling or equipment failure. | 1. Evacuate the immediate area. 2. Alert others and your supervisor. 3. If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including a full-face respirator, chemical-resistant gloves, and a lab coat. 4. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. 5. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 6. Neutralize the spill area with a suitable agent (e.g., sodium bicarbonate solution for acid neutralization), followed by a thorough wash with soap and water. |
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the search results, this table presents general information and data from related compounds to provide context.
| Parameter | Value / Observation | Compound | Notes |
| Hydrolysis Products | Hydrofluoric Acid (HF), Sulfuric Acid (H₂SO₄) | This compound | Qualitative observation. |
| Solvolysis Rate in 100% Ethanol at 25.0 °C | 20.6 x 10⁻³ s⁻¹ | Trimethylsilylmethyl trifluoromethanesulfonate | Demonstrates the reactivity of a related sulfonate ester.[5] |
| Solvolysis Rate in 100% Methanol at -20.0 °C | 1.96 x 10⁻⁴ s⁻¹ | Trimethylsilylmethyl trifluoromethanesulfonate | Shows temperature dependence on solvolysis.[5] |
| Effect of pH on Hydrolysis Rate | Rate increases at both low and high pH. | General Sulfonate Esters | The hydrolysis of sulfonate esters is generally catalyzed by both acid and base.[9] A study on N-methyl O-phenyl sulfamate showed distinct rate constants at different pH values.[4] |
| Activation Enthalpy (ΔH‡) for Hydrolysis at pH 5.9 | 18.7 ± 0.5 kcal/mol | N-methyl O-phenyl sulfamate | Provides an estimate of the energy barrier for the hydrolysis of a related compound.[4] |
| Activation Entropy (ΔS‡) for Hydrolysis at pH 5.9 | -24 ± 1 cal/mol•K | N-methyl O-phenyl sulfamate | A negative entropy of activation is consistent with a bimolecular (SN2-like) mechanism.[4][5] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of this compound over time.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
NMR tubes
-
Micropipettes
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Preparation (inside an inert atmosphere glovebox):
-
Place a sealed NMR tube containing a known volume of D₂O (e.g., 0.5 mL) on ice to cool.
-
Using a pre-cooled microliter syringe, carefully add a small, known amount of this compound (e.g., 1-2 µL) to the cold D₂O in the NMR tube.
-
Quickly cap the NMR tube and shake it gently to mix the contents.
-
-
NMR Acquisition:
-
Immediately insert the NMR tube into the pre-cooled NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) at a constant temperature.
-
-
Data Analysis:
-
Process the spectra and integrate the signals corresponding to the methyl protons of this compound and any new signals that appear, such as methanol (a potential hydrolysis product if the reaction proceeds via nucleophilic attack at the methyl group).
-
Plot the integral of the this compound peak as a function of time to observe its disappearance.
-
The appearance of new peaks can help in identifying the hydrolysis products.
-
Safety Precautions:
-
Extreme Caution: this compound is extremely toxic and reactive. All handling must be performed in a certified fume hood or glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a full-face shield, chemical-resistant gloves (butyl rubber or Viton are recommended), and a flame-retardant lab coat.
-
Quenching: Have a quenching station ready with appropriate reagents (isopropanol, methanol, water, and sodium bicarbonate solution).
Protocol 2: Safe Quenching of a Reaction Containing this compound
Objective: To safely neutralize unreacted this compound at the end of a reaction.
Materials:
-
Reaction mixture containing this compound
-
Isopropanol (anhydrous)
-
Methanol (anhydrous)
-
Water
-
Saturated sodium bicarbonate solution
-
Dropping funnel
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cooling: Cool the reaction vessel to 0 °C or lower using an ice-salt or dry ice/acetone bath.
-
Initial Quenching (slowly add):
-
While stirring vigorously, slowly add anhydrous isopropanol dropwise to the reaction mixture via a dropping funnel. Monitor for any signs of a vigorous reaction (e.g., gas evolution, temperature increase).
-
-
Secondary Quenching (slowly add):
-
Once the initial exothermic reaction subsides, continue the dropwise addition with anhydrous methanol.
-
-
Final Quenching (slowly add):
-
After the reaction with methanol appears complete, slowly add water dropwise.
-
-
Neutralization:
-
Once the addition of water causes no further reaction, slowly add saturated sodium bicarbonate solution to neutralize the acidic byproducts until the pH is neutral.
-
-
Workup: Proceed with the standard aqueous workup for your reaction.
Safety Precautions:
-
Perform the entire quenching procedure in a fume hood.
-
Maintain a safe distance and use a blast shield if possible.
-
Ensure the dropping funnel outlet is above the surface of the reaction mixture to prevent backflow.
Visualizations
Caption: Proposed pathway for the hydrolysis of this compound.
Caption: Potential hydrolysis and thermal decomposition pathways for this compound.
Caption: General experimental workflow for a reaction involving this compound.
References
- 1. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Computational Studies of Metal Oxide Hydrolysis and Improved Maximum Overlap Methods [escholarship.org]
- 4. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. zenodo.org [zenodo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions with Methyl Fluorosulfonate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving methyl fluorosulfonate. Due to its high reactivity and toxicity, meticulous planning and execution are paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound, also known as "Magic Methyl," is a highly toxic and reactive substance.[1][2][3] The primary hazards include:
-
Extreme Acute Toxicity: It is fatal if inhaled, with an LC50 in rats of approximately 5 ppm, comparable to phosgene.[1] It is also toxic if swallowed or in contact with skin.[4] Accidental exposure has led to fatalities due to pulmonary edema.[1][3]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[4]
-
High Reactivity: As a powerful methylating agent, it can react vigorously and exothermically with a wide range of materials.[1][2]
-
Flammability: It is a highly flammable liquid and vapor.[4]
Q2: What immediate first aid measures should be taken in case of exposure?
A2: In case of any exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive PPE strategy is essential to minimize the risk of exposure.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood with proper airflow. In situations with a potential for exposure, a full-face respirator with an appropriate cartridge is necessary.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton™). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemically resistant material should also be worn.
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. It should be kept in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), and away from incompatible materials such as water, acids, bases, and oxidizing agents.
Troubleshooting Guide for Exothermic Reactions
This guide provides a systematic approach to identifying and mitigating unexpected temperature increases during reactions with this compound.
| Problem | Potential Cause | Solution |
| Unexpected Temperature Spike | Addition of this compound is too rapid. | 1. Immediately stop the addition of this compound.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).3. If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Inadequate cooling. | 1. Ensure the reaction flask is adequately submerged in the cooling bath.2. Check the temperature of the cooling bath and replenish the cooling agent as needed. | |
| Reaction scale is too large for the current cooling setup. | For future experiments, reduce the scale of the reaction or use a more efficient cooling system. | |
| Localized Hotspots | Inefficient stirring. | 1. Increase the stirring rate to improve mixing and heat dissipation.2. Ensure the stir bar is of an appropriate size and shape for the reaction vessel. |
| Reaction Appears Uncontrolled (Rapid Gas Evolution, Fuming) | Thermal runaway is imminent or in progress. | 1. IMMEDIATELY initiate the emergency quenching protocol.2. Alert all personnel in the immediate vicinity and prepare for potential evacuation of the lab.3. If the situation cannot be controlled, activate the lab's emergency response plan. |
Experimental Protocols
General Reaction Setup and Monitoring
-
Reaction Scale: Always begin with a small-scale reaction to assess its exothermic potential before scaling up.
-
Apparatus:
-
Use a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal reaction temperature, a dropping funnel for the controlled addition of reagents, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Ensure all glassware is oven-dried and free of any contaminants.
-
-
Cooling:
-
Place the reaction flask in a cooling bath (e.g., ice-water, dry ice/acetone) before adding any reagents.
-
The cooling bath should have a significantly larger volume than the reaction mixture to act as an effective heat sink.
-
-
Reagent Addition:
-
Add this compound dropwise via the dropping funnel.
-
Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the desired internal temperature.
-
-
Monitoring:
-
Continuously monitor the internal reaction temperature.
-
Be aware of any visual cues of an uncontrolled reaction, such as a rapid color change, gas evolution, or fuming.
-
Emergency Quenching Protocol
This protocol is to be initiated in the event of an uncontrollable temperature increase or other signs of a runaway reaction.
Warning: This procedure will generate a significant exotherm and should only be performed in a chemical fume hood with the sash pulled down as low as possible. All personnel should be wearing appropriate PPE.
-
Prepare Quenching Solution: Before starting your reaction, prepare a quenching solution of 10% triethylamine in dichloromethane in a separate flask and have it readily accessible in the fume hood. The volume of the quenching solution should be at least five times the volume of the this compound being used.
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Cooling: If possible and safe to do so, lower the reaction flask further into the cooling bath or add more cooling agent.
-
Quenching:
-
Carefully and slowly add the triethylamine/dichloromethane quenching solution to the reaction mixture with vigorous stirring.
-
The addition of the quenching agent will likely cause a significant exotherm. Be prepared for the solvent to boil.
-
Continue adding the quenching solution until the temperature of the reaction mixture begins to decrease and stabilize.
-
-
Observation: Monitor the reaction for at least one hour after quenching to ensure it remains under control.
Data Presentation
| Parameter | Recommendation |
| Initial Reaction Temperature | -78 °C to 0 °C (reaction dependent) |
| Rate of Addition | Maintain internal temperature within ± 2 °C of the target |
| Quenching Agent | 10% Triethylamine in Dichloromethane |
| Volume of Quenching Agent | Minimum of 5x the volume of this compound |
Visualizations
Workflow for Managing a Temperature Excursion
Caption: Decision-making workflow for a temperature excursion event.
Signaling Pathway for Thermal Runaway
Caption: The positive feedback loop leading to thermal runaway.
References
Technical Support Center: Work-up Procedures for Excess Methyl Fluorosulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues during the experimental work-up to remove excess methyl fluorosulfonate.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of your product after a reaction involving this compound.
Issue 1: Incomplete Quenching of this compound
-
Question: I've performed the quenching step, but I suspect that residual this compound remains. What should I do?
-
Answer: Incomplete quenching can lead to the alkylation of your product or solvents during work-up and purification.
-
Immediate Action: Cool the reaction mixture to 0°C to reduce the rate of any side reactions.
-
Troubleshooting Steps:
-
Add Additional Quenching Agent: Add another 0.5 to 1.0 equivalent of your chosen quenching agent (e.g., triethylamine, diethylamine, or aqueous ammonia) to the cooled reaction mixture.
-
Increase Stirring Time: Allow the mixture to stir for an additional 30-60 minutes at 0°C.
-
Monitor the Reaction: If possible, use a rapid analytical technique such as TLC or a quick NMR spectrum of a quenched aliquot to check for the disappearance of the starting material that was being methylated. The complete consumption of the nucleophile suggests that the this compound is in excess and requires thorough quenching.
-
Consider an Alternative Quenching Agent: If you suspect your initial quenching agent is not effective, a more nucleophilic amine or a dilute aqueous base could be used. However, be cautious about the stability of your product to these conditions.
-
-
Issue 2: Formation of a Persistent Emulsion During Aqueous Extraction
-
Question: After quenching with an amine and proceeding to an aqueous wash, a stable emulsion has formed that will not separate. How can I break this emulsion?
-
Answer: Emulsions are common when organic solvents are washed with aqueous solutions, especially in the presence of salts like triethylammonium fluorosulfonate.
-
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Change the Solvent: If the emulsion persists, it may be necessary to add a different organic solvent to change the overall polarity of the organic phase. For example, if you are using dichloromethane, adding diethyl ether can sometimes help.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.
-
-
Issue 3: Difficulty Removing Amine Salts (e.g., Triethylammonium Fluorosulfonate)
-
Question: I have a water-sensitive product and cannot perform an aqueous wash. How can I remove the triethylammonium salt formed during quenching?
-
Answer: For moisture-sensitive compounds, non-aqueous work-up procedures are necessary.
-
Troubleshooting Steps:
-
Filtration: If the reaction was performed in a solvent in which the triethylammonium salt is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1] Cooling the mixture can enhance precipitation.
-
Solvent Trituration/Precipitation: If the salt is soluble in your reaction solvent, you can add an "anti-solvent" in which your product is soluble but the salt is not.[1] Common anti-solvents for this purpose include diethyl ether, pentane, or hexane.[2] This will cause the salt to precipitate, after which it can be filtered off.
-
Co-evaporation: For volatile salts, co-evaporation with a high-boiling point solvent under reduced pressure can be effective. However, triethylammonium fluorosulfonate is not particularly volatile.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for this compound?
A1: The most common quenching agents are nucleophiles that can react with the excess this compound to form stable, easily removable products. These include:
-
Tertiary Amines: Triethylamine (TEA) is widely used as it forms a quaternary ammonium salt that can often be removed by aqueous extraction or filtration.[3]
-
Secondary Amines: Diethylamine is also effective.
-
Aqueous Ammonia: A solution of ammonia in water is a very effective and inexpensive quenching agent. The resulting methylamine and ammonium salts are highly water-soluble.
-
Water: this compound will hydrolyze in water to form fluorosulfonic acid and methanol. However, this reaction can be slower than with amines and the acidic byproduct may not be compatible with all products.[4]
Q2: How can I confirm that all the this compound has been removed?
A2: Due to the high toxicity of this compound, it is crucial to confirm its complete removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting trace amounts of volatile and semi-volatile organic compounds.[5][6] A sample of the final product can be analyzed by GC-MS to ensure the absence of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than GC-MS for trace analysis, 1H NMR can be used to detect the presence of this compound (a singlet for the methyl group) if it is present in significant quantities. A fluorine (19F) NMR would be even more indicative.
Q3: My product is soluble in water. How should I adjust the work-up procedure?
A3: If your product is water-soluble, standard aqueous extraction is not suitable.
-
Non-Aqueous Work-up: Utilize the non-aqueous methods described in the troubleshooting guide for removing amine salts (filtration, solvent trituration).
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, it may be possible to use reverse-phase chromatography to separate it from the highly polar salts and quenching byproducts.
-
Lyophilization: If the quenching byproducts are volatile (e.g., if quenching with a volatile amine and the resulting salt can be removed by other means), it may be possible to lyophilize (freeze-dry) the final product from water.
Data Presentation
Table 1: Comparison of Common Quenching Agents for this compound
| Quenching Agent | Typical Reaction Conditions | Byproducts | Removal Method | Advantages | Disadvantages |
| Triethylamine (TEA) | 0°C to room temperature, 1.1-1.5 equivalents | Triethylmethylammonium fluorosulfonate | Aqueous extraction, filtration, or solvent trituration[1][2][7] | Readily available, forms a salt that is often easy to remove. | Salt may not be soluble in all organic solvents, can cause emulsions.[1] |
| Aqueous Ammonia (NH3) | 0°C, excess | Methylamine, Ammonium fluorosulfonate | Aqueous extraction | Byproducts are highly water-soluble, inexpensive. | Introduces water, which may not be suitable for all products. |
| Water (H2O) | Room temperature to gentle heating, excess | Fluorosulfonic acid, Methanol | Aqueous extraction with a base wash to neutralize the acid. | Inexpensive, readily available. | Hydrolysis can be slow, generates a strong acid byproduct.[4] |
Experimental Protocols
Protocol 1: General Quenching Procedure with Triethylamine
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Add Quenching Agent: Slowly add 1.2 equivalents of triethylamine dropwise to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Work-up Option A (Aqueous Extraction):
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with water (2 x volume of organic phase).
-
Wash with brine (1 x volume of organic phase).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.[8]
-
-
Work-up Option B (Filtration for Water-Sensitive Products):
-
If a precipitate (triethylmethylammonium fluorosulfonate) has formed, cool the mixture further to maximize precipitation.
-
Filter the mixture through a Büchner funnel, washing the solid with a small amount of cold, anhydrous reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.[1][2]
-
Protocol 2: Detection of Residual this compound by GC-MS
This is a general guideline and may need to be optimized for your specific product and instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of your final, purified product into a GC vial.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the same solvent at a concentration of 100 µg/mL. Caution: Handle this compound with extreme care in a fume hood using appropriate personal protective equipment.
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 5, 1, 0.5, 0.1 µg/mL).
-
-
GC-MS Conditions (Example):
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL, splitless injection.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200. Look for the molecular ion (m/z 114) and characteristic fragments.
-
-
Analysis:
-
Run the calibration standards to generate a calibration curve.
-
Run the sample of your product.
-
Quantify the amount of any residual this compound in your sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
References
Technical Support Center: Stability of Methyl Fluorosulfonate in Different Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl fluorosulfonate in various solvents. Due to its high reactivity and toxicity, proper handling and solvent selection are critical for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, often called "magic methyl," is a potent methylating agent used in organic synthesis.[1] Its high electrophilicity makes it extremely reactive and, consequently, its stability is a major concern.[1] It can rapidly decompose in the presence of nucleophiles, including many common laboratory solvents, leading to loss of reagent and the formation of potentially hazardous byproducts.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathway in the presence of nucleophilic solvents (e.g., water, alcohols) is solvolysis, where the solvent molecule attacks the methyl group, leading to the formation of fluorosulfonic acid and a methylated solvent. In the case of water, this process is called hydrolysis and produces fluorosulfonic acid and methanol.
Q3: How does solvent polarity affect the stability of this compound?
A3: Polar solvents can facilitate the decomposition of this compound. Polar protic solvents, which contain acidic protons (e.g., water, alcohols), are generally more reactive towards this compound due to their ability to act as both a nucleophile and a proton source. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally less reactive than protic solvents but can still participate in decomposition, especially if they contain nucleophilic impurities. Nonpolar aprotic solvents (e.g., hexane, toluene) are typically the most suitable for prolonging the shelf-life of this compound in solution, provided they are anhydrous.
Q4: What are the safety precautions I should take when handling this compound?
A4: this compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its volatility and high toxicity via inhalation, respiratory protection may be necessary. It is moisture-sensitive and should be stored under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity in solution. | 1. Solvent contamination: Presence of water, alcohols, or other nucleophilic impurities in the solvent. 2. Inappropriate solvent choice: Using a reactive solvent such as a protic solvent. 3. Improper storage: Exposure to atmospheric moisture. | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried and stored over molecular sieves or other appropriate drying agents. 2. Select an inert solvent: For storage and reactions where possible, use nonpolar aprotic solvents like hexanes or toluene. If a polar solvent is required for the reaction, consider a rigorously dried polar aprotic solvent like dichloromethane or acetonitrile and use the solution immediately. 3. Store under inert gas: Store solutions of this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture. |
| Formation of unexpected byproducts. | 1. Reaction with the solvent: The solvent may be participating in the reaction. 2. Decomposition of this compound: The byproducts may be a result of the degradation of the methylating agent. | 1. Choose a less reactive solvent: Refer to the solvent stability table below to select a more suitable solvent. 2. Run the reaction at a lower temperature: Lowering the temperature can often slow down the rate of decomposition. 3. Monitor the reaction closely: Use techniques like NMR or TLC to monitor the progress of the reaction and identify the formation of byproducts early. |
| Inconsistent reaction yields. | 1. Variable purity of this compound solution: The concentration of the active reagent may be decreasing over time due to decomposition. | 1. Use freshly prepared solutions: Whenever possible, prepare solutions of this compound immediately before use. 2. Standardize the solution: If a stock solution must be used, its concentration should be determined by a suitable analytical method (e.g., NMR with an internal standard) before each use. |
Stability of this compound in Common Solvents (Estimated)
The following table provides an estimated qualitative and quantitative overview of the stability of this compound in various solvents. Note: Direct kinetic data for this compound is scarce in the literature. The half-life values are estimations based on the known reactivity of sulfonate esters and should be used as a guideline for solvent selection and experimental design. Actual stability will depend on the specific conditions (e.g., temperature, purity of solvent).
| Solvent | Solvent Type | Estimated Relative Stability | Estimated Half-life at 25°C (t1/2) | Potential Decomposition Products |
| Water | Polar Protic | Very Low | < 1 hour | Fluorosulfonic acid, Methanol |
| Methanol | Polar Protic | Very Low | < 1 hour | Fluorosulfonic acid, Dimethyl ether |
| Ethanol | Polar Protic | Very Low | < 1 hour | Fluorosulfonic acid, Diethyl ether, Ethyl methyl ether |
| Isopropanol | Polar Protic | Low | Hours | Fluorosulfonic acid, Diisopropyl ether, Isopropyl methyl ether |
| Acetonitrile | Polar Aprotic | Moderate | Days | Decomposition products with acetonitrile adducts |
| Dichloromethane | Polar Aprotic | Moderate to High | Days to Weeks | Minimal decomposition in pure, dry solvent |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Hours to Days | Decomposition can be accelerated by impurities |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Low | Hours | Complex decomposition pathways |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low | Minutes to Hours | Cationic polymerization of THF initiated by this compound |
| Toluene | Nonpolar Aprotic | High | Weeks to Months | Stable in pure, dry solvent |
| Hexane | Nonpolar Aprotic | High | Weeks to Months | Stable in pure, dry solvent |
Experimental Protocol: Monitoring the Stability of this compound by 1H NMR Spectroscopy
This protocol outlines a general method for determining the stability of this compound in a given solvent using 1H NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous solvent of choice
-
Anhydrous deuterated solvent for locking (e.g., CDCl3, C6D6)
-
Inert internal standard (e.g., 1,3,5-trimethoxybenzene, tetramethylsilane)
-
NMR tubes and caps
-
Gas-tight syringes and needles
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Preparation of the NMR Sample:
-
In a glovebox or under an inert atmosphere, add a known amount of the internal standard to an NMR tube.
-
Add the desired anhydrous deuterated solvent.
-
Using a gas-tight syringe, carefully add a precise volume of the anhydrous solvent to be tested.
-
Finally, add a known amount of this compound to the NMR tube using a gas-tight syringe. The final concentration should be suitable for NMR analysis (e.g., 10-50 mM).
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Acquire an initial 1H NMR spectrum (t=0) immediately after sample preparation.
-
The methyl peak of this compound typically appears around δ 4.2 ppm. The exact chemical shift will be solvent-dependent.
-
Record subsequent 1H NMR spectra at regular time intervals (e.g., every 30 minutes, every hour, or every few hours, depending on the expected stability).
-
Maintain a constant temperature in the NMR spectrometer throughout the experiment.
-
-
Data Analysis:
-
Integrate the peak corresponding to the methyl protons of this compound and the peak of the internal standard in each spectrum.
-
Calculate the relative concentration of this compound at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the relative concentration of this compound versus time.
-
If the decomposition follows first-order kinetics, the plot should be linear. The slope of the line will be equal to the negative of the rate constant (-k).
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
-
Visualizations
Caption: General solvolysis pathway of this compound.
Caption: Workflow for monitoring stability via NMR.
Caption: Decision tree for solvent selection.
References
"emergency procedures for methyl fluorosulfonate exposure"
Technical Support Center: Methyl Fluorosulfonate Exposure
This guide provides emergency procedures and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
This compound (also known as "Magic Methyl") is an extremely toxic and hazardous compound.[1][2] It is a powerful methylating agent that is markedly toxic by all routes of exposure, including inhalation, skin contact, and ingestion.[1][2] The primary hazards include:
-
Acute Toxicity: It is fatal if inhaled and toxic if swallowed or in contact with skin.[1][3] Inhalation of even small quantities can be lethal, with an LC50 value for rats around 5 ppm for a one-hour exposure.[2][4]
-
Corrosivity: It causes severe skin burns and serious eye damage.[3][5]
-
Pulmonary Edema: A significant risk associated with inhalation is the development of pulmonary edema, which can be fatal.[1][6]
-
Flammability: It is a highly flammable liquid and vapor.[3]
Q2: What should I do in any case of exposure to this compound?
Immediate action is critical. Regardless of the exposure route, you should:
-
Alert personnel nearby and call for emergency medical assistance immediately.[3][5]
-
Remove the victim from the source of exposure to fresh air.[3][7]
-
Begin the specific first aid procedures outlined below based on the route of exposure.
-
Provide the Safety Data Sheet (SDS) to the emergency responders.[7]
Q3: What is the emergency procedure for skin contact?
If this compound comes into contact with the skin, follow these steps:
-
Immediately use a safety shower if available and flush the affected skin with large amounts of water for at least 15 minutes.[8][9]
-
While rinsing, remove all contaminated clothing, shoes, and jewelry.[5][7][8] Seconds count in this process.[9]
-
Contaminated clothing must be washed before reuse; in many cases, it is safer to discard it in a manner that limits further exposure.[3][5]
Q4: What is the emergency procedure for eye contact?
For eye contact, perform the following actions without delay:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station.[5][8][9]
-
Forcibly hold the eyelids open and apart to ensure complete irrigation of the eye and eyelid surfaces.[9][10]
-
If present, remove contact lenses, but do not delay rinsing to do so.[3][7][9]
-
Ensure you are rinsing from the nose outward to avoid contaminating the other eye.[9]
-
Seek immediate medical attention, regardless of the apparent severity.[5][8][10]
Q5: What is the emergency procedure for inhalation?
Inhalation is a particularly dangerous route of exposure.[1][2]
-
If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[3][5]
-
Seek immediate medical attention.[5]
-
The exposed individual should be kept under close observation for the first 24 hours, as pulmonary edema can have a delayed onset.[1] The administration of corticosteroids may be considered for inhalation exposure.[1]
Q6: What is the emergency procedure for ingestion?
If this compound is swallowed:
-
If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink to dilute the chemical.[5][11]
-
Never give anything by mouth to an unconscious person.[3][5]
-
Seek immediate emergency medical help.[3]
Data Presentation
Table 1: Summary of First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action | Decontamination / First Aid | Seek Medical Attention |
| Skin Contact | Remove contaminated clothing | Flush with water for at least 15 minutes, then wash with soap and water.[3][5][8] | Immediately.[3][5] |
| Eye Contact | Move to eyewash station | Flush with water for at least 15 minutes, holding eyelids open.[5][8][9] | Immediately.[3][5] |
| Inhalation | Move to fresh air | If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][5] | Immediately.[3][5] |
| Ingestion | Do NOT induce vomiting | If conscious, rinse mouth and give 2-4 cups of water or milk.[5] | Immediately.[3][5] |
Table 2: Acute Toxicity Data
| Substance | Parameter | Species | Value | Reference |
| This compound | LC50 (Inhalation) | Rat | ~5 ppm (1 hour) | [2][4] |
Experimental Protocols: Decontamination
Protocol 1: Personal Decontamination
This protocol outlines the step-by-step methodology for decontaminating a person after exposure.
-
Safety First: Ensure rescuers are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and eye protection, to avoid secondary contamination.[3]
-
Removal from Exposure: Immediately move the affected individual from the contaminated area.
-
Clothing Removal: While under a safety shower, remove all contaminated clothing.[7] Use caution when removing pullover shirts to prevent eye contamination.[9] Place contaminated items in a sealed, vapor-tight plastic bag for proper disposal.[11]
-
Flushing:
-
Washing: After initial flushing, gently wash the skin with soap and water.[3][8] Do not use solvents.[9]
-
Medical Transport: Transport the victim to an emergency medical facility for evaluation. Provide the medical team with the chemical's Safety Data Sheet (SDS).
Mandatory Visualization
Emergency Response Workflow
The following diagram illustrates the logical workflow for responding to an emergency exposure involving this compound.
Caption: Workflow for this compound Emergency Response.
References
- 1. Methyl fluorosulfate | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acute toxicity of this compound (Magic Methyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Head-to-Head Battle of Methylating Agents: Methyl Fluorosulfonate vs. Methyl Triflate
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision that can significantly impact the outcome of a synthetic route. Among the most potent electrophiles are methyl fluorosulfonate and methyl triflate, both known for their high reactivity. This guide provides an in-depth comparison of their reactivity, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for specific research applications.
Executive Summary
Methyl trifluoromethanesulfonate (methyl triflate or MeOTf) is generally considered to be a more reactive methylating agent than this compound (MeOSO₂F). This heightened reactivity is attributed to the superior leaving group ability of the triflate anion (CF₃SO₃⁻) compared to the fluorosulfonate anion (FSO₃⁻). The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge more effectively.
While both are powerful reagents capable of methylating a wide range of nucleophiles, the greater reactivity of methyl triflate often translates to faster reaction rates and the ability to methylate less reactive substrates. However, this increased reactivity also comes with greater sensitivity to moisture and potentially lower stability. This compound, while slightly less reactive, remains a highly effective methylating agent and may be a more suitable choice in situations where a less aggressive reagent is desired or when cost and stability are significant considerations.
Data Presentation: A Quantitative Look at Reactivity
Direct quantitative comparisons of the reaction rates of this compound and methyl triflate under identical conditions are not abundant in the literature. However, the relative reactivity can be inferred from the leaving group ability of their respective anions. A common method to quantify this is by comparing the rates of solvolysis of corresponding ethyl esters.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Solvolysis Rate (in Ethanol at 25°C) |
| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | ~1 |
| Fluorosulfonate (FSO₃⁻) | Fluorosulfonic Acid (FSO₃H) | ~ -10 | Slightly less than Triflate |
Factors Influencing Reactivity: A Deeper Dive
The reactivity of these methylating agents is primarily governed by the stability of the leaving group. This relationship can be visualized as follows:
Caption: The relationship between electrophile reactivity and leaving group stability.
The triflate anion (CF₃SO₃⁻) is more stable than the fluorosulfonate anion (FSO₃⁻) due to the superior inductive electron-withdrawing effect of the CF₃ group compared to the F atom. This enhanced stabilization of the negative charge makes the triflate a better leaving group, thus rendering methyl triflate a more powerful electrophile.
Experimental Protocols: A Guide to Comparative Analysis
To empirically determine the relative reactivity of this compound and methyl triflate, a comparative kinetic study using a model SN2 reaction can be performed. Solvolysis is a common method for such comparisons.
Experimental Workflow: Comparative Solvolysis Kinetics
Caption: A generalized workflow for comparing the reactivity of methylating agents.
Detailed Methodology: Comparative Solvolysis of Alkyl Sulfonates
This protocol outlines a general procedure for comparing the solvolysis rates of this compound and methyl triflate.
1. Materials and Reagents:
-
This compound (high purity)
-
Methyl triflate (high purity)
-
Anhydrous ethanol (or other suitable solvent)
-
Conductivity meter or other suitable analytical instrument (e.g., NMR spectrometer, HPLC)
-
Constant temperature bath
-
Volumetric flasks and pipettes
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M).
-
Prepare a stock solution of methyl triflate in anhydrous ethanol at the same concentration (e.g., 0.1 M).
-
Ensure all glassware is dry to prevent hydrolysis of the reagents.
-
-
Kinetic Measurement:
-
Equilibrate the solvent (anhydrous ethanol) and the stock solutions of the methylating agents to the desired reaction temperature (e.g., 25.0 °C) in a constant temperature bath.
-
To initiate a kinetic run, pipette a known volume of the methylating agent stock solution into a known volume of pre-thermostated solvent in the reaction vessel (e.g., a conductivity cell). The final concentration should be significantly lower than the stock solution (e.g., 0.001 M) to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the change in a physical property that is proportional to the progress of the reaction. For solvolysis in ethanol, the production of H⁺ (from the sulfonic acid) can be followed by monitoring the change in conductivity of the solution over time.
-
Record the data at regular intervals until the reaction is complete (typically after at least 3-5 half-lives).
-
-
Data Analysis:
-
The solvolysis of a methyl sulfonate (MeOX) in ethanol follows the equation: MeOX + EtOH → MeOEt + HOX.
-
The reaction follows pseudo-first-order kinetics, and the rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration and Cₜ is the concentration at time t. The slope of this line will be -k.
-
Alternatively, if monitoring conductivity, the rate constant can be obtained from the Guggenheim method or by fitting the conductivity-time data to a first-order rate equation.
-
Repeat the experiment for both this compound and methyl triflate under identical conditions.
-
4. Comparison:
-
Compare the calculated rate constants for the solvolysis of this compound and methyl triflate. The ratio of the rate constants will provide a quantitative measure of their relative reactivity under the specific experimental conditions.
Conclusion
Both this compound and methyl triflate are exceptionally potent methylating agents, valuable in the arsenal of synthetic chemists. While methyl triflate generally exhibits higher reactivity due to the superior stability of the triflate leaving group, this compound remains a powerful and sometimes more practical alternative. The choice between these two reagents should be guided by the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction conditions, and considerations of cost and reagent stability. The experimental protocol outlined provides a framework for researchers to quantitatively assess the relative reactivity of these and other electrophiles in their own laboratories, enabling data-driven decisions in the pursuit of efficient and successful chemical syntheses.
References
A Comparative Guide to Methylating Agents: Methyl Fluorosulfonate vs. Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a methyl group is a cornerstone of modern chemical synthesis, profoundly impacting the biological activity and physicochemical properties of molecules. The choice of methylating agent is therefore a critical decision in the design and execution of synthetic routes. This guide provides a detailed comparison of two powerful, yet hazardous, methylating agents: methyl fluorosulfonate and dimethyl sulfate. The objective is to furnish researchers with the necessary data to make informed decisions based on reactivity, safety, and practical handling considerations.
At a Glance: Key Differences
| Feature | This compound ("Magic Methyl") | Dimethyl Sulfate (DMS) |
| Reactivity | Extremely high, considered one of the most powerful methylating agents.[1] | High, widely used in industry due to its reactivity and low cost.[2][3] |
| Toxicity | Extremely toxic and volatile. Fatalities have been reported from inhalation of small quantities.[4] | Highly toxic, carcinogenic, and mutagenic. Can be fatal if inhaled, ingested, or absorbed through the skin.[2][3] |
| Cost | Generally more expensive and less commonly used due to its extreme hazards. | Relatively low cost, making it a preferred agent for industrial applications.[2][3] |
| Primary Use | Reserved for challenging methylations where other agents fail. | Broadly used for the methylation of phenols, amines, thiols, and other nucleophiles.[2] |
Quantitative Data Comparison
Physical Properties
| Property | This compound | Dimethyl Sulfate |
| Formula | CH₃FO₃S | C₂H₆O₄S |
| Molar Mass | 114.09 g/mol [4] | 126.13 g/mol [2] |
| Appearance | Colorless liquid[4] | Colorless, oily liquid[2] |
| Density | 1.45 g/mL[4] | 1.33 g/mL[2] |
| Boiling Point | 93 °C[4] | 188 °C (decomposes)[2] |
| Melting Point | Not available | -32 °C[2] |
| Solubility | Reacts with water. | Reacts with water. Soluble in methanol, dichloromethane, and acetone.[2] |
Toxicological Data
| Metric | This compound | Dimethyl Sulfate |
| LD₅₀ (oral, rat) | ~5 ppm (inhalation, rat)[1] | 205 mg/kg[2] |
| LC₅₀ (inhalation, rat) | ~5 ppm (1 hour)[4] | 45 ppm (4 hours)[2] |
| Carcinogenicity | Suspected carcinogen | Known carcinogen and mutagen[2][3] |
| Primary Hazards | Extreme inhalation toxicity, pulmonary edema, severe burns.[4] | Severe burns, delayed respiratory effects, organ damage.[2] |
Experimental Protocols
Due to the extreme toxicity of both reagents, all manipulations must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also highly recommended.
General Workflow for a Methylation Reaction
The following diagram illustrates a typical workflow for a laboratory-scale methylation reaction.
Caption: A generalized workflow for a methylation reaction.
Methylation of a Phenol with Dimethyl Sulfate
Objective: To synthesize anisole from phenol.
Materials:
-
Phenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve phenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (1.1 equivalents).
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 10% aqueous sodium hydroxide, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude anisole by distillation.
Work-up and Quenching: Excess dimethyl sulfate can be quenched by the addition of aqueous ammonia or sodium hydroxide solution. This should be done cautiously in the fume hood as the reaction can be exothermic.
Methylation of an Amine with Dimethyl Sulfate
Objective: To synthesize N,N-dimethylaniline from aniline.
Materials:
-
Aniline
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add aniline (1 equivalent) and a suspension of sodium bicarbonate (2.5 equivalents) in acetone.
-
Heat the mixture to a gentle reflux.
-
Add dimethyl sulfate (2.2 equivalents) dropwise over 30 minutes.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation under reduced pressure.
Note on this compound Protocols
Detailed, publicly available experimental protocols for this compound are scarce, likely due to its extreme hazard profile. It is a highly powerful methylating agent, and reactions are often rapid and exothermic.[1] Any use of this reagent should be preceded by a thorough risk assessment and consultation of specialized safety literature. The general principles of the workflow diagram apply, but with heightened precautions for containment and quenching.
Reactivity and Logical Relationships
The difference in reactivity between these two agents is substantial. This compound is a significantly "harder" and more electrophilic methylating agent than dimethyl sulfate. This is due to the high electronegativity of the fluorine atom, which makes the fluorosulfonate a better leaving group.
Caption: Relationship between the methylating agents and their key properties.
Conclusion
Both this compound and dimethyl sulfate are effective methylating agents, but their use cases are distinct. Dimethyl sulfate is a workhorse reagent in both academic and industrial settings due to its high reactivity and cost-effectiveness.[2][3] However, its high toxicity necessitates stringent safety protocols.
This compound, or "Magic Methyl," is an exceptionally powerful methylating agent, capable of methylating even very weak nucleophiles.[1] Its extreme toxicity and volatility, however, have led to its replacement in many applications by the slightly less reactive but still very powerful methyl trifluoromethanesulfonate.[4] The use of this compound should be reserved for situations where its extreme reactivity is absolutely essential and can be managed with the utmost caution.
For the majority of methylation reactions encountered in drug development and research, dimethyl sulfate, when handled with appropriate care, offers a balance of reactivity, accessibility, and cost. The decision to employ this compound must be carefully weighed against the significant increase in risk and the availability of safer, albeit sometimes less reactive, alternatives.
References
A Comparative Analysis of the Toxicity of Potent Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
Strong methylating agents are indispensable tools in organic synthesis and various research applications. However, their high reactivity also correlates with significant toxicity, necessitating a thorough understanding of their relative hazards. This guide provides an objective comparison of the toxicity of three commonly used strong methylating agents: Dimethyl Sulfate (DMS), Methyl Iodide (MeI), and Methyl Trifluoromethanesulfonate (Methyl Triflate), supported by available experimental data.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for the selected methylating agents. It is important to note that direct comparative studies under identical conditions are limited, and the data has been compiled from various sources.
| Methylating Agent | Chemical Formula | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | LC50 (Inhalation, Rat) |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | 205 mg/kg | 140 mg/kg | 45 ppm (4 hours) |
| Methyl Iodide (MeI) | CH₃I | 76 mg/kg | 110 mg/kg | 1300 ppm (1 hour) |
| Methyl Trifluoromethanesulfonate (Methyl Triflate) | CF₃SO₃CH₃ | ~100.1 mg/kg (Estimate)[1] | No data available | ~0.051 mg/L (4 hours) (Estimate)[1] / ~5 ppm (1 hour, similar to Methyl Fluorosulfonate)[2][3] |
Experimental Protocols
The assessment of cytotoxicity and genotoxicity is crucial for understanding the hazards of methylating agents. Standardized assays are employed to quantify these effects.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the methylating agent for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive technique for detecting DNA damage at the level of individual cells. Damaged DNA, when subjected to electrophoresis, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from control and treated samples.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).
Mechanism of Toxicity and Experimental Workflow
Strong methylating agents exert their toxic effects primarily through the alkylation of nucleophilic biomolecules, most notably DNA. This can lead to mutations, chromosomal aberrations, and ultimately, cell death.
The following diagram illustrates a typical workflow for assessing the toxicity of a chemical compound, from initial screening to more detailed mechanistic studies.
Concluding Remarks
All three methylating agents discussed are highly toxic and should be handled with extreme caution, following all appropriate safety protocols. Dimethyl sulfate and methyl iodide are confirmed to be potent toxins with significant acute toxicity. While precise experimental data for methyl triflate is less available, it is considered to be at least as toxic, if not more so, than dimethyl sulfate. The choice of a methylating agent should not only be based on its reactivity and suitability for a specific chemical transformation but also on a thorough risk assessment of its toxicological properties. For all these agents, their ability to alkylate DNA is a primary mechanism of toxicity, leading to genotoxic effects and the induction of apoptosis. Researchers and drug development professionals must prioritize safety and implement stringent handling procedures when working with these powerful but hazardous reagents.
References
Comparative Analysis of Methylating Agents: Methyl Fluorosulfonate vs. Methyl Iodide
A detailed guide for researchers on the selectivity and applications of two common methylating agents, supported by experimental data.
The strategic addition of a methyl group is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The choice of methylating agent is critical, as it directly influences the reaction's outcome, efficiency, and selectivity. This guide provides a comparative analysis of two widely used methylating agents: methyl fluorosulfonate (CH₃SO₃F), often called "Magic Methyl®," and methyl iodide (CH₃I). The primary focus is on their differing selectivity, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.
Core Principle: The HSAB Theory and Methylation
The selectivity of these two reagents can be effectively rationalized using the HSAB theory. In this context, the methyl cation (CH₃⁺) acts as the electrophile (Lewis acid), and its "hardness" or "softness" is modulated by the leaving group it is attached to.
-
Methyl Iodide (CH₃I): Iodide (I⁻) is a large, polarizable, and "soft" leaving group. This makes methyl iodide a soft electrophile . Soft electrophiles prefer to react with soft nucleophiles , which are typically large, polarizable atoms with low electronegativity, such as sulfur (S), phosphorus (P), and carbon (C) anions (e.g., enolates).
-
This compound (CH₃SO₃F): The fluorosulfonate anion (FSO₃⁻) is a highly stable, non-polarizable, and "hard" leaving group. This renders this compound a very hard electrophile . Hard electrophiles show a strong preference for reacting with hard nucleophiles , which are typically small, highly electronegative, and non-polarizable atoms like oxygen (O) and nitrogen (N).
This fundamental difference in electrophilic character leads to significant and predictable variations in selectivity when a molecule possesses multiple nucleophilic sites (ambident nucleophilicity).
Caption: HSAB principle governing methylating agent selectivity.
Quantitative Data: Selectivity in Action
The following table summarizes experimental data from studies on the methylation of ambident nucleophiles, highlighting the divergent selectivity of this compound and methyl iodide.
| Substrate | Nucleophilic Sites (Hard/Soft) | Reagent | Solvent | Product Ratio (O-Me vs. S-Me) | Reference |
| Methyl 2-pyridylacetate | Oxygen (Hard) / Nitrogen (Hard) | CH₃I | Acetone | 0:100 | |
| CH₃SO₃F | Benzene | 100:0 | |||
| Dimethyl Sulfoxide (DMSO) | Oxygen (Hard) / Sulfur (Soft) | CH₃I | Neat | 0:100 | |
| CH₃SO₃F | Neat | 100:0 | |||
| 2-Hydroxypyridine | Oxygen (Hard) / Nitrogen (Hard) | CH₃I | Methanol | 4:96 | |
| CH₃SO₃F | Benzene | >99:1 |
Note: The data presented demonstrates a clear trend. Methyl iodide consistently favors methylation at softer nucleophilic centers (S, N), while this compound overwhelmingly favors methylation at the harder oxygen center.
Experimental Protocols
To illustrate a practical application of these principles, a representative experimental protocol for the selective methylation of 2-hydroxypyridine is provided below. This procedure is adapted from literature reports and demonstrates the divergent outcomes based on the choice of methylating agent.
Objective: To demonstrate the selective N-methylation vs. O-methylation of 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine
-
Methyl Iodide (CH₃I)
-
This compound (CH₃SO₃F)
-
Anhydrous Methanol
-
Anhydrous Benzene
-
Sodium Methoxide (NaOMe)
-
Standard laboratory glassware, stirring and heating apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical equipment for product characterization (e.g., NMR, GC-MS)
Procedure A: Selective N-Methylation with Methyl Iodide
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-hydroxypyridine (1.0 eq) in anhydrous methanol.
-
Deprotonation: Add sodium methoxide (1.0 eq) to the solution and stir until the substrate is fully deprotonated to form the sodium salt.
-
Methylation: Cool the solution to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup & Analysis: Quench the reaction with water, extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure. Analyze the crude product ratio (N-methyl-2-pyridone vs. 2-methoxypyridine) using ¹H NMR spectroscopy or GC-MS. The major product will be N-methyl-2-pyridone.
Procedure B: Selective O-Methylation with this compound
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-hydroxypyridine (1.0 eq) in anhydrous benzene.
-
Methylation: Cool the solution to 0-5 °C and add this compound (1.05 eq) dropwise via syringe. Caution: this compound is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup & Analysis: Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with diethyl ether, wash the organic layer with brine, dry, and concentrate. Analyze the product ratio, which will show 2-methoxypyridine as the predominant product.
Caption: Generalized workflow for comparative methylation experiments.
Conclusion and Recommendations
The choice between this compound and methyl iodide is dictated by the desired regioselectivity.
-
Choose Methyl Iodide (CH₃I) when targeting soft nucleophilic sites such as sulfur, phosphorus, or for the N-alkylation of certain heterocyclic systems where the nitrogen is considered a softer center. It is a less reactive and more user-friendly reagent compared to this compound.
-
Choose this compound (CH₃SO₃F) for the highly efficient methylation of hard nucleophilic sites , particularly oxygen (e.g., phenols, carboxylic acids, enolates for O-alkylation) and often nitrogen. Its high reactivity allows for the methylation of even poorly nucleophilic substrates. However, its extreme toxicity and moisture sensitivity necessitate specialized handling procedures.
By understanding the principles of HSAB theory and consulting relevant experimental data, researchers can make an informed decision to achieve the desired methylation outcome with high selectivity and efficiency.
Hard vs. Soft Methylating Agents: A Comparative Guide Featuring Methyl Fluorosulfonate
For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision that can significantly impact the outcome of a synthetic route. The reactivity and selectivity of these reagents are governed by fundamental chemical principles, notably the Hard and Soft Acids and Bases (HSAB) theory. This guide provides an objective comparison of common hard and soft methylating agents, with a special focus on the highly reactive methyl fluorosulfonate ("Magic Methyl"), supported by experimental data and detailed protocols.
The HSAB Principle: A Framework for Understanding Reactivity
The Hard and Soft Acids and Bases (HSAB) theory provides a qualitative framework for understanding and predicting the outcome of chemical reactions. In the context of methylation, the methylating agent acts as a Lewis acid (electrophile) and the substrate as a Lewis base (nucleophile).
-
Hard acids are typically small, highly charged, and not easily polarizable. They tend to react preferentially with hard bases , which are also small, highly electronegative, and not easily polarizable. These interactions are primarily driven by electrostatic forces.
-
Soft acids are generally larger, have a lower charge density, and are more polarizable. They favor reactions with soft bases , which are also larger, less electronegative, and more polarizable. These interactions are governed by the overlap of frontier molecular orbitals.
Methylating agents can be classified as "hard" or "soft" based on the nature of the leaving group and the resulting electrophilicity of the methyl group. A more electronegative or electron-withdrawing leaving group leads to a "harder" methylating agent, characterized by a more electrophilic methyl carbon. Conversely, a more polarizable and less electronegative leaving group results in a "softer" methylating agent.
Comparison of Common Methylating Agents
The choice of a methylating agent dictates the regioselectivity of methylation on ambident nucleophiles, which possess both a hard and a soft nucleophilic center. Hard methylating agents tend to react at the hard nucleophilic site (e.g., oxygen), while soft methylating agents favor the soft site (e.g., sulfur or carbon).
| Methylating Agent | Formula | Classification | Leaving Group | Key Characteristics |
| Methyl Iodide | CH₃I | Soft | I⁻ | A classic soft methylating agent. The iodide leaving group is large and highly polarizable.[1] |
| Dimethyl Sulfate | (CH₃O)₂SO₂ | Borderline/Hard | CH₃OSO₃⁻ | A versatile and powerful methylating agent, often considered borderline to hard in character.[2] |
| Methyl Triflate | CF₃SO₃CH₃ | Hard | CF₃SO₃⁻ | A very strong and hard methylating agent due to the highly electron-withdrawing triflate leaving group.[3][4][5] |
| This compound | FSO₃CH₃ | Very Hard | FSO₃⁻ | Known as "Magic Methyl," it is an exceptionally powerful and hard methylating agent.[6][7] |
Table 1. Classification and Characteristics of Common Methylating Agents.
Quantitative Reactivity Comparison
| Methylating Agent | Reaction with Pyridine (Hard Nucleophile) | Reaction with Thiourea (Soft Nucleophile) |
| Methyl Iodide | Moderate | Fast |
| Dimethyl Sulfate | Fast | Moderate |
| Methyl Triflate | Very Fast | Fast |
| This compound | Extremely Fast | Very Fast |
Table 2. Relative Reactivity of Methylating Agents with Hard and Soft Nucleophiles. This table is a representation of established reactivity trends. Absolute rate constants are highly dependent on solvent and temperature.
Where Does this compound Fit?
This compound (FSO₃CH₃), aptly nicknamed "Magic Methyl," is a highly electrophilic and therefore very hard methylating agent.[6] Its exceptional reactivity stems from the excellent leaving group ability of the fluorosulfonate anion. This makes it capable of methylating even very weak nucleophiles.
Due to its hard character, this compound is expected to show a strong preference for reacting with hard nucleophilic centers. For instance, in the methylation of an ambident nucleophile containing both an oxygen and a sulfur atom, this compound would predominantly yield the O-methylated product. Its reactivity is generally considered to be on par with or even slightly greater than that of methyl triflate, placing it among the most powerful methylating agents available to synthetic chemists.[3]
Experimental Protocols
Determining Methylation Kinetics via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time and determining its kinetic parameters.[2][8]
Objective: To determine the rate constant of a methylation reaction.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Methylating agent of interest
-
Nucleophilic substrate
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and a signal that does not overlap with reactant or product signals)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the nucleophilic substrate and the internal standard in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to confirm the chemical shifts of the starting material and the internal standard.
-
-
Reaction Initiation:
-
At time t=0, add a precise amount of the methylating agent to the NMR tube containing the substrate solution.
-
Quickly mix the contents of the tube and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of the reaction (from seconds for fast reactions to minutes or hours for slower ones).
-
Ensure the temperature of the NMR probe is stable and recorded throughout the experiment.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the starting material and a characteristic peak of the product. Also, integrate the signal of the internal standard.
-
Normalize the integrals of the starting material and product to the integral of the internal standard to correct for any variations in instrument response.
-
Plot the concentration of the starting material (or product) as a function of time.
-
From this plot, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.
-
Visualizing the Concepts
Figure 1. The Hard and Soft Acids and Bases (HSAB) Principle.
Figure 2. Workflow for determining methylation kinetics via NMR.
Figure 3. Regioselectivity of hard vs. soft methylating agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Mayr's Database Of Reactivity Parameters: Nucleobases and Their Subunits [cup.lmu.de]
- 5. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ekwan.github.io [ekwan.github.io]
A Comparative Guide to the Kinetics of Methylation with Methyl Fluorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Methyl fluorosulfonate, often referred to as "Magic Methyl," is a potent methylating agent utilized in organic synthesis. Its high reactivity makes it a subject of significant interest for kinetic studies, particularly in comparison to other common methylating agents. This guide provides an objective comparison of the performance of this compound with alternative reagents, supported by available experimental data and detailed methodologies for kinetic analysis.
Performance Comparison of Methylating Agents
This compound (CH₃SO₃F) is recognized for its exceptional methylating power, which stems from the excellent leaving group ability of the fluorosulfonate anion. Qualitative assessments consistently place its reactivity significantly above that of traditional methylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). While precise, directly comparable kinetic data across a wide range of substrates and conditions is sparse in publicly available literature, the general reactivity trend is well-established.
One of the most powerful analogues to this compound is methyl trifluoromethanesulfonate (CH₃OTf), commonly known as methyl triflate. Methyl triflate is generally considered to be an even more reactive methylating agent than this compound.[1][2] The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group, contributing to the high electrophilicity of the methyl group.
A general ranking of the reactivity of common methylating agents is as follows:
(CH₃)₃O⁺ > CH₃OTf ≈ CH₃SO₃F > (CH₃)₂SO₄ > CH₃I[1]
It is crucial to note that the relative reactivity can be influenced by the nucleophile, solvent, and other reaction conditions.
Table 1: Qualitative Reactivity Comparison of Methylating Agents
| Methylating Agent | Chemical Formula | Common Name | Relative Reactivity | Key Characteristics |
| This compound | CH₃SO₃F | Magic Methyl | Very High | Extremely potent, but also highly toxic and carcinogenic. |
| Methyl Trifluoromethanesulfonate | CH₃OTf | Methyl Triflate | Very High | Generally considered more reactive than this compound; also highly toxic.[1] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | DMS | High | A strong methylating agent, but less reactive than the sulfonate esters; toxic and carcinogenic.[3][4] |
| Methyl Iodide | CH₃I | Iodomethane | Moderate | A commonly used, versatile methylating agent, but significantly less reactive than the others listed. |
Experimental Protocols for Kinetic Studies
Precise kinetic analysis is essential for quantitatively comparing the efficacy of methylating agents. The following are detailed methodologies for key experimental techniques that can be employed to study the kinetics of methylation reactions.
NMR Spectroscopy for Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time.[5][6][7] By integrating the signals of reactant and product protons over time, one can determine their respective concentrations and subsequently calculate the reaction rate constants.
Experimental Protocol:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of the substrate in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Add a known concentration of an internal standard (e.g., tetramethylsilane) for accurate quantification.
-
Acquire a preliminary ¹H NMR spectrum of the substrate and internal standard.
-
-
Reaction Initiation:
-
At time t=0, carefully add a known concentration of this compound to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, rapid acquisition techniques may be necessary.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the substrate and a characteristic proton of the methylated product.
-
Normalize these integrals to the integral of the internal standard to determine the relative concentrations of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
From this plot, determine the initial rate of the reaction. By varying the initial concentrations of the substrate and this compound, the order of the reaction with respect to each reactant and the second-order rate constant (k) can be determined using the rate law: Rate = k[Substrate][CH₃SO₃F].
-
Stopped-Flow Spectroscopy for Fast Reactions
For methylation reactions that are too fast to be monitored by conventional NMR, stopped-flow spectroscopy is an ideal technique.[8][9][10] This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale, typically by observing changes in UV-Vis absorbance or fluorescence.
Experimental Protocol:
-
Instrument Setup:
-
Prepare the stopped-flow instrument by flushing the syringes and flow lines with the reaction buffer or solvent.
-
Set the desired temperature for the reaction.
-
Configure the spectrophotometer to monitor at a wavelength where either a reactant or a product has a distinct absorbance or fluorescence signal.
-
-
Reactant Loading:
-
Load one syringe with a solution of the substrate at a known concentration.
-
Load the second syringe with a solution of this compound at a known concentration.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the instrument to rapidly inject and mix the contents of the two syringes into the observation cell.
-
The instrument's software will automatically trigger data acquisition, recording the change in absorbance or fluorescence as a function of time.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance/fluorescence vs. time) is then fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).
-
By performing a series of experiments with varying concentrations of the excess reactant, a plot of k_obs versus the concentration of the excess reactant can be generated. The slope of this plot will yield the second-order rate constant (k).
-
Reaction Mechanism and Logical Relationships
The methylation of a nucleophile (Nu:) by this compound proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11][12]
References
- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SN2 reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Unraveling the Reactivity of Methyl Fluorosulfonate: A Computational and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for designing novel synthetic routes and developing new therapeutics. Methyl fluorosulfonate (CH₃SO₃F), a potent methylating agent, and its analogs are pivotal reagents in organic synthesis. This guide provides a comprehensive computational analysis of the reaction mechanisms of this compound, offering a comparative perspective against other common sulfonate esters and detailing the experimental and computational methodologies used to elucidate these processes.
Comparative Analysis of Sulfonate Leaving Group Ability
The reactivity of methyl sulfonate esters in nucleophilic substitution reactions is largely dictated by the stability of the departing sulfonate anion, which functions as the leaving group. A more stable anion is a better leaving group, leading to a faster reaction rate. The stability of the sulfonate anion is, in turn, influenced by the electron-withdrawing properties of its substituents.
This compound is recognized as a powerful methylating agent, though it is considered less reactive than methyl trifluoromethanesulfonate (methyl triflate).[1][2] A quantitative comparison of the leaving group ability of common sulfonate esters can be established by examining the acidity of their conjugate acids (pKa) and their relative rates in SN2 reactions. A lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.[3]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |
| Fluorosulfonate | -OFs | Fluorosulfonic Acid (FSO₃H) | ~ -10 | Data not available |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.9 | 1.00 |
The triflate group is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge on the resulting anion.[3] The fluorosulfonate group is also a very good leaving group, with fluorosulfonic acid being a superacid. The tosylate and mesylate groups are also effective, with the aromatic ring in tosylate providing additional resonance stabilization compared to mesylate.[3]
Reaction Mechanisms: A Computational Perspective
The primary reaction mechanism for this compound with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the simultaneous displacement of the leaving group and an inversion of the stereochemical configuration at the carbon center.[4][5]
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the intricacies of these reaction mechanisms, including the energetics of the transition state and the influence of various factors such as the nucleophile, solvent, and substrate structure.[4][6][7]
The SN2 Reaction Pathway
The SN2 reaction of this compound with a nucleophile (Nu⁻) can be visualized as follows:
General SN2 reaction mechanism for this compound.
Computational Workflow for Reaction Analysis
A typical computational workflow to analyze the reaction mechanism of this compound involves several key steps:
A typical workflow for computational analysis of a reaction mechanism.
Experimental Protocols
Computational Methodology for SN2 Reaction Analysis
The following protocol outlines a general computational approach for studying the SN2 reaction of this compound with a nucleophile, such as a halide ion (e.g., Cl⁻).
-
Software: All calculations can be performed using a quantum chemistry software package like Gaussian.[6]
-
Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional is a popular choice for such calculations.[6][7][8] For higher accuracy, especially in transition state calculations, other functionals like MPW1K can also be used.[8]
-
Basis Set: A Pople-style basis set, such as 6-31+G, is often used for geometry optimizations and frequency calculations.[8] For more accurate energy calculations, a larger basis set like 6-311++G can be employed.[8]
-
Geometry Optimization: The geometries of the reactants (this compound and the nucleophile), the transition state, and the products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to characterize them as either minima (no imaginary frequencies) or a transition state (one imaginary frequency). The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the reactant and product minima on the potential energy surface.
-
Solvent Effects: The influence of the solvent on the reaction energetics can be included using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[6][7] This model treats the solvent as a continuous dielectric medium.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate activation and reaction energies.
Experimental Protocol for Comparative Solvolysis Studies
To experimentally compare the leaving group ability of different sulfonates, a common method is to measure the rates of solvolysis, where the solvent acts as the nucleophile.[3]
-
Substrate Synthesis: Synthesize the methyl sulfonate esters (e.g., this compound, methyl triflate, methyl mesylate) from methanol and the corresponding sulfonyl chloride or anhydride.
-
Solvent Selection: Choose a suitable solvent for the solvolysis reaction (e.g., ethanol, acetic acid, or a mixture with water).
-
Kinetic Measurements:
-
Prepare a solution of the methyl sulfonate ester in the chosen solvent at a known concentration.
-
Maintain the reaction at a constant temperature using a thermostat-controlled bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, inert solvent).
-
Analyze the concentration of the remaining substrate or the formed product using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the rate constant (k) of the reaction from the slope of the line, assuming pseudo-first-order kinetics if the solvent is in large excess.
-
Compare the rate constants for the different methyl sulfonate esters to determine their relative leaving group abilities.
-
Conclusion
The computational analysis of this compound's reaction mechanisms, particularly the SN2 pathway, provides invaluable insights for researchers in organic synthesis and drug development. While direct computational data for this compound remains less abundant compared to its triflate analog, the principles of leaving group ability and the established computational and experimental protocols detailed in this guide offer a robust framework for understanding and predicting its reactivity. By leveraging these methodologies, scientists can make more informed decisions in the design and optimization of chemical reactions involving this potent methylating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. dbt.univr.it [dbt.univr.it]
- 6. researchgate.net [researchgate.net]
- 7. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]
- 8. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methylation: Methyl Fluorosulfonate and Its Alternatives
For researchers, scientists, and drug development professionals, the choice of a methylating agent is critical for achieving desired experimental outcomes. This guide provides an objective comparison of the performance of methyl fluorosulfonate ("magic methyl") and its common alternatives—dimethyl sulfate (DMS), diazomethane, and trimethyl orthoformate—for the methylation of DNA and RNA. The information presented is supported by available experimental data to aid in the selection of the most suitable reagent for your specific research needs.
Yield Comparison of Methylating Agents
The efficiency of a methylation reaction is a key factor in its application. The following table summarizes the available quantitative data on the yields of different methylated products obtained with the discussed methylating agents on nucleic acids and related molecules. It is important to note that direct comparative studies under identical conditions are limited, and yields can be highly dependent on the substrate, solvent, temperature, and reaction time.
| Methylating Agent | Substrate | Methylated Products | Yield | Reference |
| Methyl Sulfonate Ester¹ | Calf Thymus DNA | N7-methylguanine (7-MeGua) | 0.424 mmol/mol DNA | [1] |
| N3-methyladenine (3-MeAde) | 3.195 mmol/mol DNA | [1] | ||
| O6-methyldeoxyguanosine (6-Me-dGuo) | 0.0027 mmol/mol DNA | [1] | ||
| Methyl Methanesulfonate (MMS) | Calf Thymus DNA | N7-methylguanine (7-MeGua) | 0.773 mmol/mol DNA | [1] |
| N3-methyladenine (3-MeAde) | 0.072 mmol/mol DNA | [1] | ||
| O6-methyldeoxyguanosine (6-Me-dGuo) | 0.0033 mmol/mol DNA | [1] | ||
| Diazomethane | Benzoic Acid | Methyl Benzoate | 88-90% | [2] |
| Dimethyl Sulfate (DMS) | Gallic Acid | Trimethylgallic Acid | 89-92% | [3] |
| Salicylic Acid | Methyl Salicylate | 96% | [4] | |
| Trimethyl Orthoformate | Phenylacetonitrile | 2-Arylpropionitriles | up to 99% (monomethyl selectivity) | [5] |
¹A functionalized methyl sulfonate ester designed for specific DNA targeting. While not this compound, this provides insight into the types of yields achievable with sulfonate-based methylating agents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for methylation using dimethyl sulfate and diazomethane. Protocols for this compound and trimethyl orthoformate for nucleic acid methylation are less commonly detailed in publicly available literature, reflecting their more specialized or less frequent use in this specific application.
Protocol 1: RNA Structure Probing using Dimethyl Sulfate (DMS)
This protocol is adapted from methods used for in vivo RNA structure analysis.[6][7]
Materials:
-
Yeast culture or other cell suspension
-
Dimethyl sulfate (DMS)
-
95% Ethanol
-
0.6 M 2-mercaptoethanol
-
Water-saturated isoamyl alcohol
-
RNA extraction kit
-
Reverse transcription reagents (primer, reverse transcriptase, dNTPs, ddNTPs for sequencing)
Procedure:
-
Cell Treatment:
-
To a 10 ml aliquot of yeast culture (A600 = 0.75-1.5), add 200 µl of a fresh 1:4 (v/v) dilution of DMS in 95% ethanol.
-
Incubate with shaking for approximately 2 minutes at 30°C.
-
-
Quenching the Reaction:
-
Stop the reaction by placing the tube on ice and adding 5 ml of 0.6 M 2-mercaptoethanol and 5 ml of water-saturated isoamyl alcohol.
-
-
Cell Lysis and RNA Extraction:
-
Centrifuge the cells to pellet them and separate the DMS-containing organic phase.
-
Proceed with total RNA extraction using a standard protocol or a commercial kit. A typical yield from 10 ml of yeast cells is about 200 µg of RNA.[6]
-
-
Analysis of Methylation Sites:
-
The locations of methylated adenine and cytosine residues can be identified by primer extension analysis, as the methyl groups interfere with reverse transcription.
-
To map N7-methylguanine, chemical cleavage at the modified base is required prior to primer extension.
-
Protocol 2: Methylation of Carboxylic Acids using in situ Generated Diazomethane
This protocol describes a safer method for using diazomethane by generating it in situ for the methylation of carboxylic acids, which can be adapted for other substrates with acidic protons.[2][8][9]
Materials:
-
Substrate (e.g., carboxylic acid)
-
Diazomethane generation apparatus (e.g., from a precursor like Diazald®)
-
Ether
-
Nitrogen gas stream
Procedure:
-
Diazomethane Generation:
-
Set up the diazomethane generator according to the manufacturer's instructions or a published procedure. This typically involves the reaction of a precursor with a strong base.
-
-
Methylation Reaction:
-
Dissolve the substrate in a suitable solvent (e.g., ether).
-
Slowly bubble the generated diazomethane gas through the substrate solution under a gentle stream of nitrogen. The reaction is often indicated by the disappearance of the yellow color of diazomethane.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the persistence of the yellow color or by TLC analysis), carefully bubble nitrogen through the solution to remove any excess diazomethane.
-
The solvent can then be removed under reduced pressure to isolate the methylated product. For the model reaction of benzoic acid, yields of 88–90% have been reported.[2]
-
Visualizing the Methylation Process
To better understand the experimental workflows and chemical transformations involved, the following diagrams are provided.
Caption: General experimental workflow for a methylation reaction.
Caption: SN2 mechanism of a typical methylation reaction.
Conclusion
This compound is a powerful methylating agent, but its high toxicity has led to the exploration of alternatives. Dimethyl sulfate is a widely used and effective reagent for both DNA and RNA methylation, with well-established protocols. Diazomethane is highly reactive and provides clean reactions but is also hazardous, making in situ generation a safer alternative. Trimethyl orthoformate shows high selectivity and yields in specific organic reactions, but its application for nucleic acid methylation is not as well-documented.
The choice of methylating agent will depend on the specific requirements of the experiment, including the substrate, desired selectivity, and safety considerations. For RNA structure probing, DMS remains a standard choice. For general methylation where high reactivity is needed, diazomethane (with appropriate safety measures) is effective. For specific organic syntheses requiring high selectivity, trimethyl orthoformate can be an excellent option. Researchers should always consult safety data sheets and relevant literature before using any of these powerful reagents.
References
- 1. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Monitoring Methyl Fluorosulfonate Reactions with NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, to monitor reactions involving the potent methylating agent, methyl fluorosulfonate ("Magic Methyl"). We will delve into experimental protocols, data analysis for kinetic studies, and a direct comparison of the two primary NMR techniques, supported by experimental data from relevant literature.
The Power of NMR in Reaction Monitoring
NMR spectroscopy is a powerful, non-invasive technique that provides real-time, in-situ information about the progress of a chemical reaction. By tracking the disappearance of reactant signals and the appearance of product signals, one can gain valuable insights into reaction kinetics, mechanisms, and product distribution without the need for sample workup.
Why ¹⁹F NMR is a Superior Choice for Fluorinated Reagents
While ¹H NMR is a cornerstone of organic chemistry, for reactions involving fluorinated compounds like this compound, ¹⁹F NMR offers distinct advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H.[1][2]
-
Wide Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, which minimizes the chances of signal overlap, a common issue in complex reaction mixtures.[1][2]
-
Clean Spectral Background: Since fluorine is rare in most organic molecules and solvents, the ¹⁹F NMR spectrum typically shows only the signals of interest, providing a clean background for analysis.
Case Study: Methylation of 4-(Dimethylamino)pyridine (DMAP)
To illustrate the application of NMR in monitoring a this compound reaction, we will consider the methylation of 4-(dimethylamino)pyridine (DMAP). This reaction is a classic example of N-methylation.
Reaction Pathway
Caption: Reaction pathway for the methylation of DMAP.
Experimental Protocol: In-Situ NMR Monitoring
This protocol outlines the general steps for monitoring the methylation of DMAP with this compound using in-situ NMR spectroscopy.
1. Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of DMAP (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Add a known concentration of an internal standard. The internal standard should be inert to the reaction conditions and have signals that do not overlap with the reactant or product signals. For ¹H NMR, common standards include tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene. For ¹⁹F NMR, a fluorinated compound with a distinct chemical shift, such as trifluorotoluene, can be used.
-
Acquire initial ¹H and ¹⁹F NMR spectra of the solution to establish the starting point (t=0).
2. Reaction Initiation and Monitoring:
-
Carefully add a stoichiometric amount of this compound to the NMR tube. Caution: this compound is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and locked on the deuterated solvent.
-
Begin acquiring a series of ¹H and/or ¹⁹F NMR spectra at regular time intervals. The time interval will depend on the reaction rate, which may need to be determined in a preliminary experiment.[3]
3. NMR Acquisition Parameters:
For quantitative analysis (qNMR), it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest.[1]
| Parameter | ¹H NMR | ¹⁹F NMR |
| Pulse Angle | 90° | 90° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay (d1) | 5 x T₁ (typically 10-30 s) | 5 x T₁ (typically 5-15 s) |
| Number of Scans | 4-16 (depending on concentration) | 8-32 (depending on concentration) |
Table 1: Recommended NMR Acquisition Parameters for Quantitative Monitoring.
Data Processing and Kinetic Analysis
The series of acquired NMR spectra can be processed using software like Mnova or TopSpin. The general workflow is as follows:
Caption: Workflow for NMR data processing and kinetic analysis.
By integrating the signals of the reactant (DMAP) and the product (N-methyl-DMAP) relative to the internal standard in each spectrum, a concentration vs. time profile can be generated.[4] This data can then be fitted to a suitable rate law (e.g., first-order, second-order) to determine the reaction rate constant.
Comparison of ¹H and ¹⁹F NMR for Monitoring the Methylation of DMAP
| Feature | ¹H NMR Spectroscopy | ¹⁹F NMR Spectroscopy |
| Observed Nuclei | Protons on DMAP and the methyl group of the product. | Fluorine on the fluorosulfonate anion. |
| Chemical Shift Data | DMAP: Aromatic protons (~6.6 & 8.1 ppm), Methyl protons (~3.0 ppm). N-Methyl-DMAP: Aromatic protons (~7.0 & 8.5 ppm), N-Methyl protons (~4.2 ppm), N,N-Dimethyl protons (~3.2 ppm). | This compound: Estimated around +40 to +60 ppm (relative to CFCl₃). Fluorosulfonate Anion: Shifts significantly upon reaction. |
| Signal Overlap | Potential for overlap, especially in the aromatic region if impurities are present. The reactant and product methyl signals are relatively distinct. | Generally no overlap due to the wide chemical shift range and lack of other fluorine-containing species. |
| Sensitivity | High intrinsic sensitivity. | Very high intrinsic sensitivity. |
| Quantitative Accuracy | Good, provided relaxation delays are optimized and there is no signal overlap. | Excellent, due to clear signal separation and a clean baseline. |
| Information Provided | Direct observation of the methylation at the nitrogen atom through the appearance of the N-methyl signal and shifts in the aromatic and dimethylamino protons. | Indirect monitoring of the reaction by observing the disappearance of the this compound signal and the appearance of the fluorosulfonate anion signal. |
Table 2: Comparison of ¹H and ¹⁹F NMR for Monitoring the Methylation of DMAP.
Conclusion: A Powerful Combination for Reaction Analysis
Both ¹H and ¹⁹F NMR spectroscopy are invaluable tools for monitoring reactions involving this compound. While ¹H NMR provides direct evidence of the methylation event, ¹⁹F NMR offers a cleaner, more easily quantifiable picture of the reaction's progress due to its inherent advantages. For a comprehensive understanding of the reaction, the concurrent use of both techniques is recommended. The detailed experimental protocols and data analysis workflows presented in this guide provide a solid foundation for researchers to effectively utilize NMR spectroscopy in their studies of methylation reactions, leading to a deeper understanding of reaction mechanisms and kinetics, which is crucial for drug development and other scientific endeavors.
References
A Comparative Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Fluorosulfonate in Synthesis
For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision in chemical synthesis, balancing reactivity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of methyl fluorosulfonate, often referred to as "Magic Methyl," in comparison to other common methylating agents: dimethyl sulfate, methyl iodide, and methyl trifluoromethanesulfonate.
Performance and Cost Comparison
This compound is a powerful methylating agent, estimated to be about four orders of magnitude more reactive than methyl iodide.[1] However, its extreme toxicity has led to it being largely replaced by the less volatile and similarly reactive methyl trifluoromethanesulfonate.[2] The following tables provide a comparative overview of these agents based on available data.
Table 1: Physical and Chemical Properties of Selected Methylating Agents
| Property | This compound | Dimethyl Sulfate | Methyl Iodide | Methyl Trifluoromethanesulfonate |
| Formula | CH₃FO₃S | (CH₃)₂SO₄ | CH₃I | CF₃SO₃CH₃ |
| Molar Mass ( g/mol ) | 114.09 | 126.13 | 141.94 | 164.10 |
| Boiling Point (°C) | 93 | 188 | 42.4 | 96-99 |
| Density (g/mL) | 1.45 | 1.33 | 2.28 | 1.45 |
| Reactivity Ranking [3] | ≈ Methyl Triflate | < this compound | < Dimethyl Sulfate | > Dimethyl Sulfate ≈ this compound |
Table 2: Cost Comparison of Selected Methylating Agents
| Methylating Agent | Supplier | Quantity | Price (USD) | Price per Gram/Liter (USD) |
| This compound | TCI America | 5 g | $158.00 | $31.60/g |
| BioRuler | 5 g | $217.00 | $43.40/g | |
| Dimethyl Sulfate | Sigma-Aldrich | 1 L | $85.00 | $85.00/L |
| A. B. Enterprises | 1 L | ~$9.91 (₹826.00) | ~$9.91/L | |
| Methyl Iodide | Sigma-Aldrich | 1 L | $786.00 | $786.00/L |
| Tradeindia | 1 L | ~$75.60 (₹6300) | ~$75.60/L | |
| Methyl Trifluoromethanesulfonate | Sigma-Aldrich | 10 g | $92.00 | $9.20/g |
| Sigma-Aldrich | 250 g | $757.35 | $3.03/g |
Note: Prices are subject to change and may vary between suppliers and purity grades.
Table 3: Reactivity and Yield Comparison in O-Methylation of Phenol
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 10 h | 95 | --INVALID-LINK-- |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 24 h | 90 | --INVALID-LINK-- |
| Dimethyl Carbonate | K₂CO₃ | - | 180 | 4 h | 98 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for common methylation reactions.
Protocol 1: N-Methylation of Aniline with Dimethyl Sulfate[4]
Materials:
-
Aniline
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Benzene
-
Water
Procedure:
-
Prepare a mixed solution of aniline and water in a reaction flask.
-
Cool the mixture to below 10°C using an ice bath.
-
Add dimethyl sulfate dropwise to the cooled solution while stirring.
-
Continue stirring for 1 hour at the same temperature.
-
After 1 hour, add 30% sodium hydroxide solution dropwise.
-
Separate the upper organic phase.
-
Extract the lower aqueous phase with benzene.
-
Combine the organic phase and the benzene extract.
-
Recover the benzene by distillation to obtain a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.
-
Further purification can be achieved by treating the mixture with sulfuric acid to precipitate aniline sulfate, which can be removed by filtration.
Protocol 2: O-Methylation of a Flavonoid (Quercetin) with Dimethyl Sulfate[5]
Materials:
-
Quercetin
-
Dimethyl sulfate (Me₂SO₄)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve quercetin in dimethyl sulfoxide.
-
Add powdered potassium hydroxide or sodium hydroxide to the solution.
-
Add dimethyl sulfate to the reaction mixture at room temperature.
-
Stir the reaction for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain quercetin pentamethyl ether.
Protocol 3: Synthesis of Methyl Ethers from Alcohols using Methyl Iodide[2]
Materials:
-
Alcohol
-
Methyl iodide
-
Potassium hydroxide (KOH) pellets
Procedure:
-
In a reaction vessel, combine the alcohol and potassium hydroxide pellets.
-
Add methyl iodide to the mixture. A substrate to methyl iodide molar ratio of 1:4 is often effective.
-
The reaction can be performed without an additional solvent.
-
Stir the reaction mixture at room temperature. Reaction times may vary from a few hours to 72 hours depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, excess methyl iodide can be recovered by simple distillation.
-
The reaction mixture can then be worked up by adding water and extracting the product with a suitable organic solvent.
Signaling Pathways and Experimental Workflows
Visualizing complex processes is essential for understanding. The following diagrams, created using Graphviz, illustrate a key biological methylation pathway and a crucial laboratory safety workflow.
Safety and Handling
The extreme toxicity of this compound cannot be overstated. It is acutely toxic by inhalation, ingestion, and dermal contact, with an LC50 in rats of about 5 ppm, similar to phosgene.[2] Fatalities have been reported from accidental exposure.[2] Methyl trifluoromethanesulfonate is expected to have similar toxicity.[3] Dimethyl sulfate is also highly toxic and a probable human carcinogen. Methyl iodide is less acutely toxic but is a suspected carcinogen.
Strict safety protocols are mandatory when working with these reagents:
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat are essential.
-
Handling: Use caution to avoid spills and the generation of aerosols. Use a syringe or cannula for transfers.
-
Quenching: Unreacted methylating agents must be quenched before disposal. A common method is the slow addition of an aqueous solution of ammonia or sodium thiosulfate.
-
Waste Disposal: All contaminated materials, including gloves, glassware, and quenched reaction mixtures, must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
This compound is a highly potent methylating agent that offers high reactivity. However, its extreme toxicity and the availability of a safer, yet similarly powerful alternative in methyl trifluoromethanesulfonate, make its use highly questionable for most applications. The cost of this compound is also significantly higher than that of dimethyl sulfate, a workhorse methylating agent in industry.
For routine methylations where high reactivity is not the primary concern, dimethyl sulfate offers a more cost-effective solution, although its toxicity still necessitates stringent safety measures. Methyl iodide provides a balance of reactivity and ease of handling but is more expensive than dimethyl sulfate. For reactions requiring a very powerful methylating agent, methyl trifluoromethanesulfonate is the recommended choice over this compound due to its lower volatility, which reduces the risk of inhalation exposure.
Ultimately, the selection of a methylating agent requires a careful and thorough risk assessment, weighing the desired reactivity against the significant safety hazards and costs associated with these powerful reagents.
References
- 1. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
